Alvimopan
Description
This compound is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.
This compound anhydrous is an Opioid Antagonist. The mechanism of action of this compound anhydrous is as an Opioid Antagonist.
This compound is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. This compound is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. This compound is approximately three to nine times more potent than naloxone.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for constipation and has 5 investigational indications. This drug has a black box warning from the FDA.
mu opioid receptor antagonist; intended to treat constipation in patients taking opiates for pain
See also: Naltrexone (related); Naloxone (related); Naloxone Hydrochloride (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-JVFUWBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |
| Record name | Alvimopan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60166035 | |
| Record name | Alvimopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |
| Record name | Alvimopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALVIMOPAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156053-89-3, 170098-38-1 | |
| Record name | Alvimopan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvimopan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvimopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alvimopan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVIMOPAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALVIMOPAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alvimopan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Alvimopan's Mechanism of Action on Enteric Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. Its primary site of action is the enteric nervous system (ENS), where it competitively binds to MORs on enteric neurons. This binding antagonizes the inhibitory effects of both exogenous and endogenous opioids on gastrointestinal motility. This technical guide provides an in-depth exploration of this compound's mechanism of action at the cellular and molecular level within enteric neurons, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound and the Enteric Nervous System
The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glia within the gastrointestinal wall that autonomously regulates gut functions such as motility, secretion, and blood flow. Opioids, a cornerstone of pain management, exert profound inhibitory effects on the ENS by activating mu-opioid receptors, leading to common and debilitating side effects like constipation and postoperative ileus.
This compound is a quaternary amine with high polarity and a large molecular size, which severely restricts its ability to cross the blood-brain barrier.[1] This peripheral restriction allows it to selectively target the MORs in the gut, thereby reversing opioid-induced gastrointestinal dysfunction without affecting central analgesia.[2][3]
Molecular Mechanism of Action
Competitive Antagonism at the Mu-Opioid Receptor
This compound functions as a competitive antagonist at the mu-opioid receptor.[2] It binds to the receptor with high affinity, preventing endogenous and exogenous opioids from binding and initiating their downstream signaling cascades.[2]
Mu-Opioid Receptor Signaling in Enteric Neurons
Mu-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of these receptors by an agonist triggers a cascade of intracellular events that collectively lead to a decrease in neuronal excitability and neurotransmitter release:
-
Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), a key enzyme in neuronal signaling.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.
-
Inhibition of voltage-gated calcium (Ca2+) channels: The Gβγ subunit also inhibits N-type voltage-gated Ca2+ channels, reducing the influx of calcium ions upon depolarization. Calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.
-
-
Inhibition of Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced calcium influx lead to a significant decrease in the release of excitatory neurotransmitters, most notably acetylcholine (ACh), from myenteric neurons. Acetylcholine is a primary pro-kinetic neurotransmitter in the gut, responsible for stimulating smooth muscle contraction and peristalsis.
By competitively binding to the MOR, this compound prevents these inhibitory signaling events, thereby restoring normal neuronal excitability and acetylcholine release, which in turn promotes coordinated gastrointestinal motility.
Quantitative Data
The following tables summarize key quantitative data regarding this compound's binding affinity and clinical efficacy.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Mu (µ) | 0.2 ng/mL (~0.4 nM) | |
| Delta (δ) | 4.4 nM | ||
| Kappa (κ) | 40 nM | ||
| Dissociation Half-Life (t1/2) from Mu-Opioid Receptor | This compound | 30-44 min | |
| Naloxone | 0.82 min | ||
| N-methylnaltrexone | 0.46 min |
Table 1: this compound Binding Affinity and Kinetics. This table demonstrates this compound's high affinity and selectivity for the mu-opioid receptor compared to delta and kappa subtypes. Its slower dissociation rate compared to other antagonists may contribute to its prolonged duration of action.
| Clinical Trial Endpoint | This compound Dose | Improvement vs. Placebo | Reference |
| Time to GI-3 Recovery (Bowel Resection) | 12 mg | Accelerated by 10 to 20 hours | |
| Time to Hospital Discharge Order (Bowel Resection) | 12 mg | Accelerated by 13 to 21 hours | |
| Spontaneous Bowel Movements/Week (Opioid-Induced Bowel Dysfunction) | 0.5 mg BID | +1.71 | |
| 1 mg QD | +1.64 | ||
| 1 mg BID | +2.52 |
Table 2: Summary of Clinical Efficacy Data. This table highlights the clinically significant improvements in gastrointestinal recovery observed with this compound treatment in patients undergoing bowel resection and those with opioid-induced bowel dysfunction.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway in Enteric Neurons
Caption: Mu-opioid receptor signaling cascade in an enteric neuron and the antagonistic action of this compound.
Experimental Workflow for Intracellular Recording
Caption: Workflow for investigating this compound's effect on enteric neuron excitability using intracellular electrophysiology.
Experimental Workflow for Calcium Imaging
References
- 1. This compound, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
Alvimopan's Molecular Interaction with the Mu-Opioid Receptor: A Technical Guide
Introduction
Alvimopan is a peripherally acting mu-opioid receptor (μOR) antagonist approved for accelerating the recovery of gastrointestinal function following bowel resection surgery.[1][2][3][4] Unlike traditional opioid antagonists such as naloxone, this compound's physicochemical properties—specifically its moderately large molecular weight, zwitterionic structure, and polarity—restrict its ability to cross the blood-brain barrier.[1] This peripheral restriction allows it to antagonize the gastrointestinal effects of opioid analgesics, such as constipation and postoperative ileus, without compromising their centrally mediated analgesic effects. This guide provides an in-depth technical overview of the molecular interactions between this compound and the μ-opioid receptor, intended for researchers, scientists, and professionals in drug development.
Binding Characteristics and Affinity
This compound functions as a competitive antagonist, binding with high affinity and selectivity to the mu-opioid receptor. Its affinity for the μOR is considerably greater than for the delta- and kappa-opioid receptors, defining its pharmacological specificity.
Quantitative Binding Data
The binding affinity of this compound and its selectivity for the mu-opioid receptor have been quantified using radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Inhibition Constant (Kᵢ) | Reference |
| Mu (μ) | 0.4–0.8 nM | |
| Mu (μ) | ~0.43 nM (converted from 0.2 ng/mL) | |
| Delta (δ) | 4.4–7.8 nM | |
| Kappa (κ) | 40–4,050 nM |
Binding Kinetics
Beyond equilibrium affinity, the kinetics of this compound's interaction with the μOR contribute significantly to its pharmacological profile. Studies using [³H]this compound have shown that it has a slow rate of dissociation from the receptor. This slow dissociation, or long receptor residence time, may enhance its potency and contribute to its prolonged duration of action, particularly when administered prior to opioid agonists.
| Compound | Receptor | Dissociation Half-Life (t½) | Reference |
| This compound | Mu-Opioid Receptor | 30–44 minutes | |
| Naloxone | Mu-Opioid Receptor | 0.82 minutes | |
| N-methylnaltrexone | Mu-Opioid Receptor | 0.46 minutes |
Structural Basis of Interaction
The three-dimensional structure of this compound in complex with the human μ-opioid receptor has been elucidated by X-ray crystallography (PDB ID: 7UL4). This structural data provides a detailed map of the binding pocket and reveals the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that anchor this compound within the receptor's transmembrane domain. These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and downstream signaling upon agonist binding.
Mechanism of Antagonism and Impact on Signaling
As a competitive antagonist, this compound occupies the μOR binding site, thereby blocking endogenous (e.g., endorphins) and exogenous (e.g., morphine) opioid agonists from binding and activating the receptor. This blockade prevents the initiation of the intracellular signaling cascades responsible for the pharmacological effects of opioids.
G-Protein Signaling Pathway
The μ-opioid receptor is a canonical G-protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of heterotrimeric G-proteins. Agonist binding promotes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the G-protein into Gαi-GTP and Gβγ subunits, which then modulate various downstream effectors. This compound binding prevents this initial activation step.
β-Arrestin Recruitment Pathway
In addition to G-protein signaling, prolonged or high-intensity agonist stimulation of the μOR leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization. As a neutral antagonist, this compound prevents the initial agonist-induced conformational change, thereby blocking receptor phosphorylation and subsequent β-arrestin recruitment.
Key Experimental Methodologies
The characterization of this compound's interaction with the μOR relies on a suite of established in vitro pharmacological assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity (Kᵢ) and selectivity of a compound for a receptor.
-
Objective: To quantify the binding affinity of this compound for the μ-opioid receptor and other opioid receptor subtypes.
-
Principle: The assay measures the ability of unlabeled this compound to compete with and displace a radiolabeled ligand (e.g., [³H]DAMGO for μOR) from the receptor in a preparation of cell membranes expressing the receptor of interest.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor are cultured, harvested, and homogenized to create a membrane preparation rich in receptors.
-
Assay Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in a binding buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.
-
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a downstream cellular response.
-
G-Protein Coupling ([³⁵S]GTPγS Binding Assay):
-
Objective: To confirm this compound's antagonist activity at the level of G-protein activation.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
-
Methodology: Receptor-containing membranes are incubated with a μOR agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. A reduction in the agonist-stimulated signal in the presence of this compound demonstrates antagonism.
-
-
β-Arrestin Recruitment Assay:
-
Objective: To confirm this compound's antagonist activity in the β-arrestin pathway.
-
Principle: These assays utilize engineered cell lines where the receptor and β-arrestin are fused to complementary reporters (e.g., fragments of β-galactosidase in the PathHunter assay, or luciferase/fluorescent proteins in BRET/FRET assays). Agonist-induced recruitment brings the reporters into proximity, generating a quantifiable signal. An antagonist will block this signal generation.
-
Methodology: Cells are incubated with a μOR agonist and varying concentrations of this compound. The reporter signal (e.g., chemiluminescence or BRET ratio) is measured. Inhibition of the agonist-induced signal confirms this compound's antagonist properties in this pathway.
-
Conclusion
The molecular interaction of this compound with the mu-opioid receptor is characterized by high-affinity, selective, and competitive binding. Its slow dissociation kinetics may contribute to a prolonged duration of action, effectively blocking the receptor from activation by opioid agonists. Structurally and functionally, this compound acts as a pure antagonist, preventing the conformational changes necessary to initiate both G-protein and β-arrestin-mediated signaling pathways. The detailed characterization of these interactions through robust in vitro methodologies, including radioligand binding and functional assays, provides a comprehensive understanding of its mechanism of action and solidifies its role as a peripherally restricted opioid antagonist.
References
- 1. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for postoperative ileus following abdominal surgery: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Unveiling the Periphery: A Technical Guide to the Preclinical Selectivity of Alvimopan
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical studies that have defined the peripheral selectivity of Alvimopan, a peripherally acting mu-opioid receptor antagonist (PAMORA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying mechanisms and workflows that establish this compound's targeted gastrointestinal effects without compromising central opioid analgesia.
Executive Summary
This compound is a selective antagonist of the mu-opioid receptor, developed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus and opioid-induced constipation.[1][2][3] Its clinical efficacy hinges on its ability to block opioid receptors in the gut without crossing the blood-brain barrier (BBB) to interfere with centrally mediated pain relief.[4][5] This peripheral selectivity is a result of specific physicochemical properties, including its zwitterionic nature at physiological pH, large molecular size, and high polarity, which collectively limit its systemic absorption and central nervous system (CNS) penetration. Preclinical research has been instrumental in quantifying this selectivity through a combination of in vitro receptor binding and functional assays, alongside in vivo models of gastrointestinal motility.
Quantitative Pharmacology of this compound
The peripheral selectivity and potency of this compound have been extensively characterized through various preclinical assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its binding affinity, functional activity, and pharmacokinetic profile.
Table 2.1: Opioid Receptor Binding Affinity
This table presents the equilibrium dissociation constants (Ki) of this compound and its active metabolite, ADL 08-0011, for human and guinea pig opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Species | Ki (nM) | pKi | Reference(s) |
| This compound | Mu (µ) | Human | 0.4 | 9.6 | |
| Delta (δ) | Human | 4.4 | ~8.4 | ||
| Kappa (κ) | Human | 40 | ~7.4 | ||
| ADL 08-0011 | Mu (µ) | Human | 0.8 | 9.6 | |
| Methylnaltrexone | Mu (µ) | Human | 100 | 8.0 |
pKi is the negative logarithm of the Ki value.
Table 2.2: In Vitro Functional Activity
This table summarizes the functional antagonist potency (pA2) and intrinsic activity of this compound and its metabolite in cellular and tissue-based assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Assay | Agonist | pA2 | Intrinsic Activity | Reference(s) |
| This compound | Guinea Pig Ileum | Endomorphin-1 (mu) | 9.6 | Negative | |
| Guinea Pig Ileum | U69593 (kappa) | 8.4 | N/A | ||
| [35S]GTPγS Binding | N/A | N/A | Negative | ||
| ADL 08-0011 | Guinea Pig Ileum | Endomorphin-1 (mu) | 9.4 | Negative | |
| Guinea Pig Ileum | U69593 (kappa) | 7.2 | N/A | ||
| [35S]GTPγS Binding | N/A | N/A | Negative | ||
| Methylnaltrexone | Guinea Pig Ileum | Endomorphin-1 (mu) | 7.6 | Partial Agonist | |
| [35S]GTPγS Binding | N/A | N/A | Partial Agonist |
Table 2.3: Pharmacokinetic Properties and Peripheral Selectivity
This table highlights the key pharmacokinetic parameters that contribute to this compound's peripheral restriction.
| Parameter | Value | Species | Significance for Peripheral Selectivity | Reference(s) |
| Oral Bioavailability | ~6% (range 1-19%) | Human | Low systemic exposure after oral administration, confining action primarily to the GI tract. | |
| CNS Penetration | Limited/Negligible | Human/Animal | Does not readily cross the blood-brain barrier, thus avoiding antagonism of central opioid analgesia. | |
| Plasma Protein Binding | 70-80% | Human | N/A | |
| Terminal Half-life | 10-18 hours | Human | N/A | |
| Metabolism | Intestinal microflora | Human | Metabolized in the gut to an active metabolite (ADL 08-0011), which also has limited systemic exposure. |
Core Experimental Methodologies
The following sections provide detailed protocols for the key preclinical experiments used to establish the peripheral selectivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of this compound at mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands: [3H]DAMGO (mu-selective), [3H]DPDPE (delta-selective), [3H]U69,593 (kappa-selective).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone or another high-concentration unlabeled opioid antagonist.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Detection: Liquid scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add cell membranes and a fixed concentration of the appropriate radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).
-
Competition: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This functional assay measures the ability of a compound to stimulate or inhibit G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.
Objective: To determine the intrinsic activity of this compound (agonist, antagonist, or inverse agonist) at the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the mu-opioid receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Control Agonist: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
Protocol:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add membranes, GDP, and the test compound (this compound) or control agonist (DAMGO) at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash filters with ice-cold buffer and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound versus the concentration of the compound.
-
For antagonists like this compound, the assay is typically run with a fixed concentration of an agonist, and the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is measured. A decrease in signal indicates antagonist activity, while a decrease below basal levels suggests inverse agonist activity.
-
In Vivo Gastrointestinal Transit Assay (Rodent Model)
This in vivo assay measures the effect of a test compound on the rate of passage of a non-absorbable marker through the gastrointestinal tract.
Objective: To evaluate the ability of this compound to reverse opioid-induced delay in gastrointestinal transit.
Materials:
-
Animals: Rats or mice.
-
Opioid Agonist: Morphine.
-
Test Compound: this compound.
-
Marker: Carmine red dye or radiolabeled chromium (51Cr) mixed in a non-nutritive, viscous vehicle (e.g., methylcellulose).
-
Gavage Needles.
Protocol:
-
Acclimation and Fasting: Acclimate animals to handling and fast them overnight with free access to water.
-
Drug Administration:
-
Administer this compound or vehicle orally (gavage).
-
After a set pre-treatment time (e.g., 45 minutes), administer morphine or saline subcutaneously.
-
-
Marker Administration: After the opioid administration, administer the carmine red or 51Cr marker solution orally by gavage.
-
Observation/Termination:
-
Carmine Red Method: House mice individually and monitor for the appearance of the first red fecal pellet. The time from gavage to the first red pellet is the whole gut transit time.
-
51Cr Method: Euthanize the animals at a fixed time point (e.g., 3 hours) after marker administration.
-
-
Measurement (51Cr Method):
-
Carefully dissect the gastrointestinal tract (stomach, small intestine divided into segments, cecum, and colon).
-
Measure the radioactivity in each segment.
-
Calculate the geometric center (GC) of the radiolabel distribution using the formula: GC = Σ (% of total cpm in each segment × segment number). A lower GC value indicates slower transit.
-
-
Data Analysis: Compare the whole gut transit times or geometric center values between treatment groups (e.g., vehicle, morphine + vehicle, morphine + this compound) using appropriate statistical tests.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's peripheral selectivity and the experimental procedures used to evaluate it.
Mu-Opioid Receptor Signaling
Caption: Mu-opioid receptor activation by an agonist and competitive antagonism by this compound.
Concept of Peripheral Selectivity
Caption: this compound acts on gut opioid receptors but does not cross the blood-brain barrier.
In Vivo GI Transit Experimental Workflow
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. This compound, a selective peripherally acting mu-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a peripherally acting mu-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
In-depth review of Alvimopan's pharmacodynamics
An In-depth Technical Guide to the Pharmacodynamics of Alvimopan
Introduction
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids, such as postoperative ileus (POI) and opioid-induced bowel dysfunction (OBD), without compromising their central analgesic effects.[1][][3] Its mechanism of action is confined to the periphery due to its pharmacokinetic properties, which include low oral bioavailability and limited ability to cross the blood-brain barrier.[][4] This guide provides a detailed review of this compound's pharmacodynamics, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. Opioid analgesics, like morphine, exert their effects by binding to these receptors, which not only provides pain relief but also leads to undesirable effects in the gut, including decreased motility, increased fluid absorption, and delayed transit, contributing to conditions like POI. This compound selectively binds to these peripheral mu-opioid receptors, competitively inhibiting the binding of opioid agonists. This antagonism blocks the downstream signaling pathways that lead to impaired gut function, thereby restoring normal gastrointestinal motility and secretion. A key characteristic of this compound is its peripheral selectivity, which allows it to counteract the gastrointestinal effects of opioids without reversing the centrally-mediated analgesia.
Signaling Pathway
Opioid agonists binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), trigger a cascade of intracellular events that inhibit neuronal activity and muscle contraction in the gut. This compound blocks the initiation of this cascade by preventing agonist binding.
References
Alvimopan's Impact on Endogenous Opioid Peptides in the Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvimopan is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, primarily postoperative ileus (POI). Its mechanism of action is centered on the competitive blockade of mu-opioid receptors in the enteric nervous system. While the antagonism of exogenous opioids is well-established, the interaction of this compound with the endogenous opioid system of the gut—comprising peptides such as enkephalins, endorphins, and dynorphins—is a critical area of investigation for a comprehensive understanding of its therapeutic effects. This technical guide synthesizes the current understanding of this compound's impact on these endogenous opioid peptides, details relevant experimental protocols, and presents the underlying signaling pathways.
Introduction: The Endogenous Opioid System of the Gut
The gastrointestinal (GI) tract possesses an intrinsic opioid system that plays a crucial role in regulating motility, secretion, and visceral sensation. This system includes three main families of endogenous opioid peptides:
-
Enkephalins: Primarily act on delta-opioid receptors (DOR) but also have an affinity for mu-opioid receptors (MOR). They are involved in modulating smooth muscle contraction and intestinal secretion.
-
Endorphins: Exhibit a high affinity for MORs and are potent inhibitors of intestinal motility.
-
Dynorphins: The endogenous ligands for kappa-opioid receptors (KOR), they also contribute to the regulation of gut motility and sensation.
Postoperative ileus, a common complication following abdominal surgery, is characterized by a temporary cessation of bowel motility. Its pathophysiology is multifactorial, involving inflammatory responses, neurogenic inhibition, and the effects of opioid analgesics. Notably, surgical stress itself can lead to the release of endogenous opioid peptides within the gut, contributing to the development of POI.[1][2]
This compound: Mechanism of Action in the Gastrointestinal Tract
This compound is a quaternary amine that possesses high affinity and selectivity for the mu-opioid receptor.[3] Its polarized structure restricts its ability to cross the blood-brain barrier, thereby confining its antagonistic effects to the periphery, primarily the GI tract.[3] By competitively binding to mu-opioid receptors on enteric neurons, this compound blocks the inhibitory effects of both exogenously administered opioids and, theoretically, endogenous opioid peptides on intestinal motility and secretion.[4] This targeted action helps to restore normal gut function without compromising the central analgesic effects of opioid medications.
This compound's Hypothesized Impact on Endogenous Opioid Peptides
While direct quantitative measurements of changes in endogenous opioid peptide levels in the gut following this compound administration are not extensively reported in the current literature, its mechanism of action allows for several well-founded hypotheses. Preclinical studies suggest that the clinical benefit of this compound may be partly mediated by its interaction with the endogenous opioid system.
Blockade of Endogenous Opioid Effects
The primary impact of this compound is the competitive antagonism of mu-opioid receptors. This action would block the effects of endogenous endorphins and enkephalins that are released in response to surgical stress and inflammation, thereby preventing their inhibitory influence on gut motility.
Potential Feedback Mechanisms on Peptide Release
The continuous blockade of mu-opioid receptors by this compound could potentially lead to feedback mechanisms that alter the synthesis and release of endogenous opioid peptides. The precise nature of this feedback—whether it leads to an upregulation or downregulation of peptide release—remains an area for further investigation.
Quantitative Data Summary (Hypothesized)
The following tables summarize the hypothesized impact of this compound on endogenous opioid peptides in the gut, based on its mechanism of action. It is critical to note that these tables represent a theoretical framework, as direct quantitative data from clinical or preclinical studies specifically measuring these peptide levels after this compound administration is limited.
Table 1: Hypothesized Impact of this compound on Endogenous Opioid Peptide Activity at the Receptor Level
| Endogenous Opioid Peptide | Primary Receptor Target in Gut | Hypothesized Effect of this compound | Rationale |
| β-Endorphin | Mu (μ) | Blockade of Activity | Competitive antagonism at the mu-opioid receptor. |
| Met-Enkephalin | Delta (δ) > Mu (μ) | Partial Blockade of Activity | This compound is selective for the mu-receptor; however, it would block the mu-receptor component of enkephalin's action. |
| Leu-Enkephalin | Delta (δ) > Mu (μ) | Partial Blockade of Activity | Similar to Met-Enkephalin, the mu-receptor mediated effects would be antagonized. |
| Dynorphin A | Kappa (κ) | No Direct Effect | This compound has low affinity for the kappa-opioid receptor. |
Table 2: Theoretical Changes in Measurable Endogenous Opioid Peptide Levels in Gut Tissue Post-Alvimopan Administration
| Endogenous Opioid Peptide | Expected Change in Tissue Concentration | Potential Mechanism |
| β-Endorphin | Unchanged or Increased | Compensatory upregulation in response to receptor blockade. |
| Enkephalins | Unchanged or Increased | Potential feedback mechanism due to mu-opioid receptor antagonism. |
| Dynorphins | Unchanged | This compound does not directly target kappa-opioid receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to quantify the impact of this compound on endogenous opioid peptides in the gut.
Animal Model of Postoperative Ileus
-
Objective: To create a preclinical model to study the effects of this compound on gut motility and endogenous opioid peptide levels.
-
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated to induce ileus.
-
Drug Administration: this compound (e.g., 1-10 mg/kg) or a vehicle control is administered orally (by gavage) prior to or after the surgical procedure.
-
Gastrointestinal Transit Measurement: A non-absorbable marker (e.g., 51Cr-labeled sodium chromate or FITC-dextran) is administered by gavage. After a set time (e.g., 90 minutes to 3 hours), the animal is euthanized, and the gastrointestinal tract is excised. The distribution of the marker is quantified to determine the geometric center, which serves as an index of intestinal transit.
-
Tissue Collection: Segments of the ileum and colon are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent peptide analysis.
-
Quantification of Endogenous Opioid Peptides
-
Objective: To measure the concentration of enkephalins, endorphins, and dynorphins in gut tissue samples.
-
Method 1: Radioimmunoassay (RIA)
-
Tissue Extraction: Frozen gut tissue is homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) and boiled to inactivate proteases. The homogenate is then centrifuged, and the supernatant is collected and lyophilized.
-
RIA Procedure: The lyophilized extract is reconstituted in assay buffer. The sample is incubated with a specific primary antibody for the target opioid peptide (e.g., anti-Met-enkephalin) and a radiolabeled version of the peptide (e.g., ¹²⁵I-Met-enkephalin).
-
Separation and Counting: A secondary antibody or other separation agent is used to precipitate the antibody-bound fraction. The radioactivity of the pellet is measured using a gamma counter.
-
Quantification: The concentration of the endogenous peptide in the sample is determined by comparing its binding to a standard curve generated with known concentrations of the peptide.
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tissue Extraction and Digestion: Similar to RIA, peptides are extracted from the tissue. For some applications, enzymatic digestion may be used to generate specific peptide fragments for targeted analysis.
-
Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances.
-
LC Separation: The cleaned-up sample is injected into a high-performance liquid chromatography (HPLC) system, where the peptides are separated based on their physicochemical properties.
-
MS Detection and Quantification: The separated peptides are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments. Quantification is achieved by comparing the signal intensity of the endogenous peptide to that of a known concentration of a stable isotope-labeled internal standard.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Opioid Action in the Gut and this compound's Intervention
References
- 1. This compound, for Postoperative Ileus Following Bowel Resection: A Pooled Analysis of Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective mu opioid receptor antagonist, this compound, improves delayed GI transit of postoperative ileus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Alvimopan and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which has been meticulously optimized to confer high affinity and selectivity for the MOR in the periphery while limiting its access to the central nervous system. This technical guide delves into the critical structural features of this compound and its analogs that govern their pharmacological activity, providing a comprehensive overview of their structure-activity relationships (SAR).
The core scaffold of this compound is an N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[3][4] This class of compounds represents a significant departure from traditional opioid antagonists, which typically feature an N-allyl or N-cyclopropylmethyl substituent for their antagonist activity.[5] In contrast, the antagonist properties of the this compound series are inherent to the piperidine scaffold itself, with the N-substituent primarily modulating potency and receptor selectivity.
This guide will explore the key structural modifications and their impact on the biological activity of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogs
The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound and its key analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These data highlight the structural features crucial for potent and selective MOR antagonism.
| Compound | N-Substituent (R) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Kb (nM) ([35S]GTPγS) |
| This compound | -CH2-CH(C6H5)-CONH-CH2-COOH | 0.4 | 108 | 51 | 0.2 |
| LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | 1.9 | 16 | 1.3 | 0.9 |
| Analog 5c | -(CH2)2-C6H5 (No phenyl-OH) | 21 | 120 | 24 | 24 |
| Analog 5a | -(CH2)2-C6H4(2-OH) | 8 | 120 | 15 | 13 |
| Analog 5b | -(CH2)2-C6H4(4-OH) | 11 | 160 | 19 | 12 |
| Compound | R Group on Piperidine Nitrogen | Stereochemistry | µ-Opioid Receptor Ki (nM) |
| LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | (3R, 4R, 3'S) | 1.9 |
| Isomer of LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | (3S, 4S, 3'R) | 15 |
Core Structural Insights and Structure-Activity Relationships
The data presented reveal several key SAR trends for the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists:
-
The Piperidine Scaffold: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is the fundamental pharmacophore responsible for the intrinsic antagonist activity of this class of compounds.
-
Stereochemistry: The stereochemistry at the 3 and 4 positions of the piperidine ring is critical for potent antagonist activity. The (3R,4R)-isomer consistently demonstrates higher affinity and potency compared to the (3S,4S)-isomer.
-
The 4-(3-hydroxyphenyl) Group: The presence and position of the hydroxyl group on the 4-phenyl substituent are crucial for high affinity. Removal of the hydroxyl group or moving it to the ortho or para positions significantly decreases both binding affinity and antagonist efficacy. This suggests a key hydrogen bonding interaction within the receptor binding pocket.
-
The N-Substituent: The nature of the N-substituent plays a vital role in modulating the potency and selectivity of the analogs. For this compound, the bulky, zwitterionic N-substituent contributes to its high affinity and, importantly, its peripheral restriction by increasing polarity and limiting its ability to cross the blood-brain barrier.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro assays: radioligand competition binding assays and [35S]GTPγS functional assays. The generalized protocols for these experiments are detailed below.
Radioligand Competition Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Cell membranes expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), or [3H]U69,593 (for κ).
-
Test compounds (this compound and its analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist. It is used to determine the functional potency (Kb) of an antagonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
A known opioid receptor agonist (e.g., DAMGO for µ-opioid receptor).
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the agonist and varying concentrations of the antagonist test compound.
-
Initiation of Reaction: [35S]GTPγS is added to the mixture to initiate the binding reaction.
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined. The antagonist dissociation constant (Kb) is calculated from the IC50 value.
Signaling Pathways and Logical Relationships
The pharmacological effect of this compound is a direct consequence of its interaction with the mu-opioid receptor and the subsequent modulation of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for determining antagonist activity.
Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflows for determining binding affinity and functional antagonism.
Conclusion
The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry, with clear structural determinants for potent and selective mu-opioid receptor antagonism. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, with its specific stereochemistry and the crucial 3-hydroxyl group on the phenyl ring, forms the cornerstone of this activity. The N-substituent provides a handle for fine-tuning the pharmacokinetic properties, as exemplified by this compound's design for peripheral restriction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the design of novel peripherally acting opioid receptor antagonists with improved therapeutic profiles. The continued exploration of this chemical space holds promise for the development of even more effective and safer therapies for opioid-induced gastrointestinal dysfunction.
References
- 1. 3D-QSAR comparative molecular field analysis on opioid receptor antagonists: pooling data from different studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Alvimopan: A Technical Guide to Opioid Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvimopan is a peripherally acting mu-opioid receptor (μOR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising central analgesia.[1][2][3][4] Its clinical efficacy is rooted in its specific pharmacological profile at opioid receptors. This technical guide provides an in-depth analysis of this compound's binding affinity and kinetics at mu (μ), delta (δ), and kappa (κ) opioid receptors, detailed experimental methodologies for assessing these parameters, and a visualization of its mechanism of action at the cellular level.
Binding Affinity Profile
This compound demonstrates a marked selectivity for the μ-opioid receptor. Its binding affinity is significantly higher for the μOR compared to δOR and κOR subtypes.[1] This selectivity is crucial for its targeted action in the gastrointestinal tract, where μ-opioid receptors are abundant and mediate the inhibitory effects of opioids on motility. The primary active metabolite of this compound, ADL 08-0011, exhibits a similar high-affinity binding profile for the μOR.
The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity. The affinities for this compound and its metabolite are summarized below.
Table 1: this compound and Metabolite ADL 08-0011 Binding Affinities (Kᵢ) at Human Opioid Receptors
| Compound | Receptor Subtype | pKᵢ | Kᵢ (nM) | Selectivity (μ vs. δ) | Selectivity (μ vs. κ) |
| This compound | Mu (μ) | 9.6 | 0.25 | 158-fold | 1259-fold |
| Delta (δ) | 7.4 | 39.8 | |||
| Kappa (κ) | 6.5 | 316.2 | |||
| ADL 08-0011 | Mu (μ) | 9.6 | 0.25 | 631-fold | 3981-fold |
| Delta (δ) | 7.0 | 100.0 | |||
| Kappa (κ) | 6.0 | 1000.0 |
Note: Kᵢ values were calculated from the reported pKᵢ values (Kᵢ = 10(-pKᵢ) M) and converted to nM. The source study characterized binding at human recombinant receptors.
Kinetic Binding Parameters
Beyond affinity, the kinetics of how a drug binds to and dissociates from its receptor (its kon and koff rates) are critical determinants of its duration of action. This compound is characterized by a notably slow rate of dissociation from the mu-opioid receptor. This prolonged receptor occupancy contributes to its long duration of action.
The dissociation half-life (t½) of this compound is significantly longer than that of classic antagonists like naloxone, suggesting a more sustained blockade of the receptor.
Table 2: Comparative Dissociation Kinetics at the Mu-Opioid Receptor
| Compound | Dissociation Half-Life (t½) (minutes) | Dissociation Rate (koff) (s⁻¹) |
| This compound | 30 - 44 | 0.00026 - 0.00038 |
| Naloxone | 0.82 | 0.014 |
| N-methylnaltrexone | 0.46 | 0.025 |
Mechanism of Action and Signaling Pathway
Mu-opioid receptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gαi. Upon activation by an agonist (e.g., morphine), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream cellular effects that decrease neuronal excitability and gastrointestinal motility.
This compound acts as a competitive antagonist at the μOR. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, this compound blocks endogenous and exogenous opioids from activating the receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an oral, peripherally acting, mu-opioid receptor antagonist for the treatment of opioid-induced bowel dysfunction--a 21-day treatment-randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Zwitterionic Advantage: How Alvimopan's Structure Confines its Action to the Periphery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the management of postoperative ileus. Its clinical efficacy in mitigating the gastrointestinal side effects of opioids without compromising their central analgesic effects is intrinsically linked to its unique zwitterionic chemical structure. At physiological pH, this compound exists as a molecule with both a positive and a negative charge, a characteristic that, combined with its high molecular weight and polarity, severely restricts its ability to cross the blood-brain barrier. This guide delves into the core physicochemical properties of this compound, detailing how its zwitterionic nature dictates its peripheral action. It further provides an overview of its receptor binding affinity, pharmacokinetic profile, and the downstream signaling pathways it modulates within the enteric nervous system. Detailed experimental methodologies for key assays and a summary of pivotal clinical trial data are also presented to provide a comprehensive technical resource for the scientific community.
The Pivotal Role of this compound's Zwitterionic Structure
This compound's targeted peripheral action is a direct consequence of its molecular structure and resulting physicochemical properties. Chemically, this compound is a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine derivative.[1] At physiological pH, the carboxylic acid group is deprotonated (COO-) and the piperidine nitrogen is protonated (NH+), resulting in a zwitterionic molecule.[2][3]
This dual charge characteristic, along with a relatively large molecular size and high polarity, are the primary determinants of its limited systemic absorption and inability to penetrate the central nervous system (CNS).[3] The blood-brain barrier is a highly lipophilic barrier that restricts the passage of polar, charged, and large molecules. This compound's zwitterionic nature significantly reduces its lipophilicity, thereby hindering its passive diffusion across this barrier.[2] This structural feature is the cornerstone of its clinical utility, allowing it to antagonize mu-opioid receptors in the gastrointestinal tract while sparing the centrally located receptors responsible for analgesia.
Receptor Binding Affinity and Selectivity
This compound exhibits a high binding affinity for the mu-opioid receptor, with a considerably lower affinity for the delta- and kappa-opioid receptors. This selectivity for the mu-opioid receptor is critical to its mechanism of action in treating postoperative ileus, as this receptor subtype is the primary mediator of opioid-induced gastrointestinal dysfunction.
| Receptor Subtype | Binding Affinity (Ki) |
| Mu (µ) | 0.4 nM |
| Delta (δ) | 4.4 nM |
| Kappa (κ) | 40 nM |
Data sourced from in vitro radioligand binding studies.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by low oral bioavailability and minimal systemic exposure, further contributing to its peripheral selectivity.
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | <7% |
| Peak Plasma Concentration (Tmax) | ~2 hours |
| Plasma Protein Binding | 80-90% |
| Metabolism | Primarily by intestinal flora |
| Elimination Half-life | 10-18 hours |
| Excretion | Primarily biliary/fecal |
Data compiled from multiple pharmacokinetic studies.
Mechanism of Action and Signaling Pathways
In the enteric nervous system, opioid agonists binding to mu-opioid receptors on enteric neurons lead to a cascade of inhibitory signals that decrease gastrointestinal motility and secretion. These G-protein coupled receptors (GPCRs) are coupled to inhibitory G-proteins (Gi/o).
Activation of the mu-opioid receptor by an agonist (e.g., morphine) leads to:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
This compound, as a competitive antagonist, binds to the mu-opioid receptor but does not activate it. By occupying the receptor binding site, it prevents endogenous and exogenous opioids from initiating these inhibitory downstream signaling events, thereby restoring normal gastrointestinal motility and function.
Mu-Opioid Receptor Signaling in Enteric Neurons and this compound's Antagonism.
Experimental Protocols
Opioid Receptor Binding Affinity Assay (Radioligand Displacement)
A representative experimental protocol to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors is outlined below. This method is based on the principle of competitive displacement of a radiolabeled ligand.
Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human mu, delta, or kappa opioid receptors are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.
-
Radioligand: A non-selective radiolabeled opioid antagonist, such as [3H]-diprenorphine, is used at a concentration near its Kd value.
-
Competition Binding: The membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., naloxone).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Phase III Clinical Trial for Postoperative Ileus
The following is a generalized protocol based on several Phase III, multicenter, randomized, double-blind, placebo-controlled trials of this compound for the management of postoperative ileus.
Objective: To evaluate the efficacy and safety of this compound in accelerating the time to recovery of gastrointestinal function in patients undergoing partial bowel resection with primary anastomosis.
Patient Population: Adult patients scheduled for partial large or small bowel resection.
Study Design:
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive this compound 6 mg, this compound 12 mg, or placebo.
-
Blinding: The study is double-blind, with neither the patient nor the investigator knowing the treatment assignment.
-
Treatment Administration: The first dose is administered orally 2 hours before surgery, followed by twice-daily dosing until hospital discharge or for a maximum of 7 days.
Primary Efficacy Endpoint: A composite endpoint of the time to first toleration of solid food and the time to first bowel movement.
Secondary Efficacy Endpoints:
-
Time to hospital discharge order written.
-
Incidence of postoperative nasogastric tube insertion.
-
Hospital readmission rates.
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.
Statistical Analysis: Time-to-event endpoints are typically analyzed using a Cox proportional hazards model.
Generalized Phase III Clinical Trial Workflow for this compound.
Summary of Clinical Efficacy Data
Pooled analyses of Phase III clinical trials have demonstrated that this compound significantly accelerates the recovery of gastrointestinal function and reduces the length of hospital stay in patients undergoing bowel resection.
| Outcome | This compound 12 mg vs. Placebo | Hazard Ratio (95% CI) |
| Time to GI Recovery | Accelerated by 10.7 to 26.1 hours | 1.38 (p ≤ 0.001) |
| Time to Hospital Discharge Order Written | Accelerated by 13 to 21 hours | 1.38 (p < 0.001) |
Data represent a summary of findings from multiple Phase III trials.
Conclusion
The zwitterionic structure of this compound is a key determinant of its pharmacological profile, conferring peripheral selectivity by limiting its ability to cross the blood-brain barrier. This targeted action allows for the effective antagonism of mu-opioid receptors in the gastrointestinal tract, accelerating the recovery from postoperative ileus without compromising central opioid-mediated analgesia. The robust clinical data supporting its efficacy and safety, underpinned by its unique chemical properties, establish this compound as a valuable therapeutic agent in the postoperative setting. This guide has provided a comprehensive overview of the fundamental principles governing this compound's peripheral action, supported by quantitative data and detailed experimental frameworks, to serve as a valuable resource for the scientific and drug development communities.
References
Methodological & Application
Alvimopan Administration in Rodent Models of Postoperative Ileus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. This condition can lead to patient discomfort, prolonged hospital stays, and increased healthcare costs. Alvimopan, a peripherally acting mu-opioid receptor antagonist, has shown efficacy in accelerating the recovery of gastrointestinal function. This document provides detailed application notes and protocols for the administration of this compound in rodent models of POI, aimed at facilitating preclinical research and drug development.
Mechanism of Action
This compound is a selective antagonist of the mu-opioid receptor.[] Following oral administration, it acts primarily in the gastrointestinal tract to block the binding of opioid agonists.[][2] This action counteracts the inhibitory effects of both endogenous and exogenous opioids on gut motility and secretion, without reversing the central analgesic effects of opioids, as it does not readily cross the blood-brain barrier.[][2]
Signaling Pathway of this compound
Caption: this compound competitively antagonizes mu-opioid receptors in the gut.
Experimental Protocols
Rodent Model of Postoperative Ileus
This protocol describes the induction of POI in rats and mice through intestinal manipulation, a widely used and reproducible method.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Sterile surgical instruments
-
Sterile saline solution
-
Sterile cotton applicators
-
Suture material
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution. Place the animal on a heating pad to maintain body temperature.
-
Laparotomy: Make a 2-3 cm midline laparotomy through the skin and abdominal wall to expose the peritoneal cavity.
-
Intestinal Manipulation: Gently exteriorize the small intestine and cecum onto a sterile saline-moistened gauze. Manipulate the small intestine by gently rolling it between sterile, moist cotton applicators for a standardized duration (e.g., 10 minutes for mice).
-
Closure: Carefully return the intestines to the abdominal cavity. Close the abdominal wall and skin in two separate layers using appropriate suture material.
-
Postoperative Care: Administer postoperative analgesia as required. Allow the animals to recover in a clean cage with free access to water. Food may be withheld for a defined period depending on the study design.
This compound Administration
This compound can be administered orally via gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound suspension or vehicle control to the animals by oral gavage. The timing of administration is a critical parameter and should be clearly defined in the experimental design (e.g., 45 minutes prior to surgery).
Assessment of Gastrointestinal Transit
Gastrointestinal (GI) transit can be quantified by measuring the distribution of a non-absorbable marker.
Materials:
-
Non-absorbable marker (e.g., 51Cr sodium chromate solution, FITC-dextran, charcoal meal)
-
Oral gavage needles
-
Gamma counter (for 51Cr) or fluorescence reader (for FITC-dextran)
Procedure:
-
Marker Administration: At a defined time point after surgery (e.g., immediately after surgery), administer the non-absorbable marker by oral gavage.
-
Sacrifice and Tissue Collection: At a predetermined time after marker administration (e.g., 3 hours), euthanize the animals.
-
Quantification:
-
Geometric Center (GC) Calculation (for 51Cr or FITC-dextran): Carefully dissect the gastrointestinal tract and divide it into segments (stomach, small intestine in 10 equal segments, cecum, and colon). Measure the radioactivity or fluorescence in each segment. The GC is calculated using the following formula: GC = Σ (% of marker in each segment × segment number) / 100.
-
Charcoal Meal Transit: Dissect the entire gastrointestinal tract and measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the transit as a percentage of the total length.
-
Experimental Workflow
Caption: A typical experimental workflow for studying this compound in rodent POI models.
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the effects of this compound on postoperative ileus in rats.
Table 1: Effect of this compound on Gastrointestinal Transit in a Rat Model of Postoperative Ileus
| Treatment Group | Dose (mg/kg) | Administration Time Relative to Surgery | Geometric Center (GC) ± SEM |
| Sham (Laparotomy only) | - | - | 7.5 ± 0.3 |
| POI (Intestinal Manipulation) | - | - | 2.92 ± 0.17 |
| POI + this compound | 1 | 45 min prior | 4.85 ± 0.45 |
| POI + this compound | 3 | 45 min prior | 5.95 ± 0.52 |
*p < 0.05 compared to the POI group.
Table 2: Effect of this compound on Morphine-Exacerbated Postoperative Ileus in Rats
| Treatment Group | Morphine Dose (mg/kg) | This compound Dose (mg/kg) | Administration Time Relative to Surgery | Geometric Center (GC) ± SEM |
| POI + Morphine | 1 | - | - | 1.97 ± 0.11 |
| POI + Morphine + this compound | 1 | 1 | 45 min prior | 3.89 ± 0.38 |
| POI + Morphine + this compound | 1 | 3 | 45 min prior | 4.98 ± 0.41 |
*p < 0.05 compared to the POI + Morphine group.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of this compound in rodent models of postoperative ileus. Standardization of surgical procedures, drug administration, and outcome measures is crucial for obtaining reproducible and translatable results. These application notes serve as a foundational resource to aid in the design and execution of preclinical studies aimed at further elucidating the therapeutic potential of this compound and other novel agents for the management of POI.
References
Application Notes and Protocols: In Vitro Organ Bath Assay for Alvimopan's Effect on Intestinal Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist designed to counteract the gastrointestinal side effects of opioid analgesics, such as constipation and postoperative ileus, without compromising their central analgesic effects.[1][2] Its mechanism of action is centered on the competitive antagonism of mu-opioid receptors within the enteric nervous system.[2] The in vitro organ bath assay is a classical and robust pharmacological tool for characterizing the effects of compounds on smooth muscle contractility. This application note provides a detailed protocol for utilizing an in vitro organ bath assay to evaluate the antagonistic effects of this compound on opioid-induced inhibition of intestinal smooth muscle contraction.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro pharmacological properties.
Table 1: Opioid Receptor Binding Affinities (pKi)
| Compound | Human Mu-Opioid Receptor |
| This compound | 9.6 |
| ADL 08-0011 (metabolite) | 9.6 |
| Methylnaltrexone | 8.0 |
Data from Beattie et al. (2007). pKi is the negative logarithm of the inhibitory constant (Ki).[3]
Table 2: Antagonist Potency (pA2) in Guinea Pig Ileum
| Compound | Antagonism of Endomorphin-1 (Mu-Agonist) |
| This compound | 9.6 |
| ADL 08-0011 (metabolite) | 9.4 |
| Methylnaltrexone | 7.6 |
Data from Beattie et al. (2007). The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[3]
Experimental Protocols
This protocol is adapted from established methodologies for studying opioid antagonists in isolated guinea pig ileum.
Materials and Reagents
-
Animal Tissue: Male guinea pig ileum.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution with the following composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1.
-
Gases: 95% O2 / 5% CO2.
-
Agonist: Morphine sulfate or other suitable mu-opioid agonist.
-
Antagonist: this compound.
-
Other Reagents: Potassium chloride (KCl) for inducing maximal contraction.
Equipment
-
Organ bath system with a water jacket for temperature control (37°C).
-
Isometric force transducer.
-
Data acquisition system and software.
-
Dissection tools (scissors, forceps).
-
Syringes and needles.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a male guinea pig.
-
Isolate a segment of the ileum and place it in a petri dish containing Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.
-
Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Assessing Tissue Viability:
-
After equilibration, induce a maximal contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Investigating this compound's Antagonistic Effect:
-
Induce a submaximal contraction of the ileum by adding a mu-opioid agonist (e.g., morphine) to the organ bath. This will inhibit electrically-evoked or spontaneous contractions.
-
Once a stable inhibited baseline is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the contractile response at each concentration of this compound until the inhibitory effect of the opioid agonist is reversed.
-
Construct a concentration-response curve for this compound's antagonism.
-
-
Data Analysis:
-
Measure the amplitude of contraction at baseline and in the presence of the opioid agonist and different concentrations of this compound.
-
Express the reversal of opioid-induced inhibition as a percentage of the maximal contraction induced by KCl.
-
Calculate the EC50 (half-maximal effective concentration) for this compound's antagonistic effect.
-
If performing a Schild analysis, determine the pA2 value to quantify the potency of this compound as a competitive antagonist.
-
Visualizations
Signaling Pathway of Mu-Opioid Receptor in Intestinal Smooth Muscle
Caption: Mu-opioid receptor signaling pathway in intestinal smooth muscle.
Experimental Workflow for this compound Organ Bath Assay
Caption: Experimental workflow for the in vitro organ bath assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, this compound, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Alvimopan's Receptor Occupancy
Introduction
Alvimopan is a potent, peripherally acting mu-opioid receptor (MOR) antagonist.[][2][3] It is used to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection.[2][4] this compound's therapeutic effect stems from its ability to competitively bind to mu-opioid receptors in the gastrointestinal tract, thereby antagonizing the motility and secretion effects of opioid analgesics without reversing their central analgesic effects. This selectivity is attributed to its pharmacokinetic properties, including low oral bioavailability and limited ability to cross the blood-brain barrier.
Determining the receptor occupancy of this compound is crucial for understanding its dose-response relationship and therapeutic window. Radioligand binding assays are a powerful and widely used in vitro technique to quantify the interaction between a drug (the "cold" ligand, e.g., this compound) and its receptor by measuring the displacement of a radioactively labeled ligand (the "hot" ligand). This document provides detailed protocols for conducting such assays to determine the binding affinity and receptor occupancy of this compound at the mu-opioid receptor.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key binding and pharmacokinetic parameters for this compound, essential for designing and interpreting receptor occupancy studies.
Table 1: Binding Characteristics of this compound at Opioid Receptors This table outlines the binding affinity (Ki) and dissociation kinetics of this compound for the three major opioid receptor subtypes. The data highlights this compound's high selectivity for the mu-opioid receptor.
| Parameter | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Source |
| Inhibition Constant (Ki) | 0.4 nM (or 0.2 ng/mL) | 4.4 nM | 40 nM | |
| Dissociation Half-Life (t½) | 30 - 44 minutes | Not Reported | Not Reported |
Table 2: Relevant Pharmacokinetic Properties of this compound (Oral Administration) This table provides key pharmacokinetic data that influences the systemic concentrations of this compound available to interact with peripheral receptors.
| Parameter | Value | Source |
| Oral Bioavailability | < 7% (average 6%) | |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | |
| Peak Plasma Conc. (Cmax) | 10.98 ng/mL (after 12 mg twice-daily) | |
| Plasma Protein Binding | 80% - 90% | |
| Terminal Half-Life (t½) | 10 - 18 hours |
Experimental Protocols
This section provides detailed methodologies for performing radioligand binding assays to determine this compound's affinity for the mu-opioid receptor. The protocol is divided into membrane preparation and the competitive binding assay itself.
Protocol 1: Preparation of Cell Membranes Expressing Mu-Opioid Receptors
This protocol describes the preparation of a crude membrane fraction from cultured cells (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor), which serves as the source of receptors for the assay.
Materials and Reagents:
-
CHO-K1 cells stably transfected with human mu-opioid receptor (hMOR)
-
Cell scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Bradford assay kit or similar for protein quantification
Procedure:
-
Cell Harvesting: Grow hMOR-expressing cells to confluency. Wash the cell monolayer twice with ice-cold PBS. Harvest the cells by scraping them into fresh, ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer. Lyse the cells using a Dounce homogenizer with 15-20 strokes on ice.
-
Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash away cytosolic components.
-
Final Preparation: After the final wash, discard the supernatant and resuspend the membrane pellet in a small volume of Assay Buffer (see Protocol 2).
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the IC50 and Ki of this compound by measuring its ability to displace a mu-opioid receptor-selective radioligand, such as [³H]-diprenorphine.
Materials and Reagents:
-
Mu-opioid receptor membrane preparation (from Protocol 1)
-
Radioligand: [³H]-diprenorphine (a non-selective antagonist, suitable for competition assays)
-
Unlabeled ("cold") ligand: this compound
-
Non-specific binding control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation fluid (e.g., Biosafe)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a 96-well plate. Each condition should be run in triplicate. The assay includes three main conditions:
-
Total Binding: Membrane preparation + Assay Buffer + [³H]-diprenorphine.
-
Non-Specific Binding (NSB): Membrane preparation + Naloxone (10 µM) + [³H]-diprenorphine.
-
Competitive Binding: Membrane preparation + varying concentrations of this compound + [³H]-diprenorphine.
-
-
Reagent Preparation:
-
Dilute the membrane preparation in Assay Buffer to a final concentration that ensures less than 10% of the added radioligand is bound.
-
Prepare a serial dilution of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute [³H]-diprenorphine in Assay Buffer to a final concentration at or near its Kd value.
-
-
Incubation:
-
To the appropriate wells, add 50 µL of Assay Buffer (for Total Binding), 50 µL of 10 µM Naloxone (for NSB), or 50 µL of the this compound serial dilutions.
-
Add 50 µL of the diluted [³H]-diprenorphine to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubate the plate at 25°C or 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for several hours before counting to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki (Inhibition Constant):
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-diprenorphine).
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).
-
-
Visualizations: Pathways and Workflows
// Pathway connections Agonist -> MOR [label=" Binds & Activates"]; this compound -> MOR [label=" Binds & Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; MOR -> Gi [label=" Activates"]; Gi -> AC [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AC -> cAMP [style=dashed, label=" Converts"]; ATP -> AC [style=invis]; cAMP -> Effects [label=" Leads to"];
// Invisible nodes for layout {rank=same; Agonist; this compound;} {rank=same; MOR; Gi; AC;} {rank=same; ATP; cAMP; Effects;} } .dot Caption: Mu-Opioid Receptor (MOR) signaling pathway and this compound's antagonistic action.
References
Application Note: Quantification of Alvimopan in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Alvimopan in human plasma. The described protocol is crucial for pharmacokinetic studies, drug-drug interaction assessments, and bioequivalence studies.[1] The methodology employs a protein precipitation extraction technique for sample preparation and reversed-phase HPLC for separation, followed by UV detection. This method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[1]
Introduction
This compound is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[2] Accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for researchers, scientists, and drug development professionals to reliably measure this compound concentrations in plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Aceclofenac (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Human plasma (from a registered blood bank)
Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., Eclipse Plus, 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Syringe filters (0.45 µm)
Protocols
Preparation of Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Aceclofenac and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 250 µL of plasma sample into a microcentrifuge tube.
-
Spike with 25 µL of the appropriate this compound working standard solution and 25 µL of the IS working solution.
-
Vortex the mixture for 5 minutes.
-
Add 2 mL of a 50:50 (v/v) mixture of methanol and acetonitrile to precipitate plasma proteins.
-
Vortex again for 5 minutes.
-
Centrifuge the mixture at 5000 rpm for 15 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue with 500 µL of the mobile phase and vortex.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Eclipse Plus (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (20 mM, pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated in accordance with the United States Food and Drug Administration (US-FDA) and International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards. The method demonstrated excellent linearity over the concentration range of 5-1000 ng/mL for this compound in plasma.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as defined by the FDA guidelines.
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average recovery was found to be consistently high.
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. For this method, the LLOQ was established at 5 ng/mL.
Quantitative Data Summary
The following tables summarize the key quantitative data from the method validation.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | 6.66 |
| Aceclofenac (IS) | 5.17 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Mean Extraction Recovery | 78.71 ± 3.86% |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Relationship of HPLC method validation parameters.
References
- 1. Development of newer validated HPLC method for the determination of this compound in Rat plasma [internationaljournalssrg.org]
- 2. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Alvimopan in Models of Opioid-Induced Constipation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alvimopan, a peripherally acting mu-opioid receptor antagonist, in preclinical research models of opioid-induced constipation (OIC). This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key biological pathways and experimental workflows.
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and treatment adherence. This compound is a peripherally acting mu-opioid receptor (PAMORA) antagonist. Its mechanism of action involves blocking the effects of opioids on the mu-opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of the opioid, as it does not readily cross the blood-brain barrier.[1] This selective action makes this compound a valuable tool for studying the mechanisms of OIC and for the development of novel therapies.
Mechanism of Action and Signaling Pathway
Opioids induce constipation by activating mu-opioid receptors on enteric neurons in the gastrointestinal tract. This activation leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce neurotransmitter release, resulting in decreased gut motility and increased fluid absorption.
Activation of the mu-opioid receptor, a G-protein coupled receptor, leads to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.
This compound competitively binds to these peripheral mu-opioid receptors, preventing the binding of opioid agonists and thereby blocking these downstream signaling events. This restores normal gut motility and secretion.
Below is a diagram illustrating the signaling pathway of mu-opioid receptor activation and its antagonism by this compound.
Caption: Mu-opioid receptor signaling pathway in enteric neurons and antagonism by this compound.
Experimental Models of Opioid-Induced Constipation
Several rodent models are commonly used to study OIC. These models typically involve the administration of an opioid agonist, such as morphine or loperamide, to induce constipation, followed by the assessment of various gastrointestinal parameters.
Morphine-Induced Constipation Model
Morphine, a potent opioid agonist, is frequently used to induce constipation in mice and rats. Chronic administration can lead to tolerance to its analgesic effects, but tolerance to its constipating effects develops more slowly, making it a relevant model for studying OIC in the context of chronic pain management.
Loperamide-Induced Constipation Model
Loperamide is a peripherally acting mu-opioid receptor agonist that does not cross the blood-brain barrier. It is commonly used to induce constipation in preclinical models due to its specific action on the gut.
Experimental Protocols
Below are detailed protocols for inducing OIC and assessing the efficacy of this compound in rodent models.
Protocol 1: Morphine-Induced Delay in Gastrointestinal Transit (Charcoal Meal Test) in Mice
Objective: To assess the effect of this compound on morphine-induced slowing of gastrointestinal transit.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Morphine sulfate (dissolved in sterile saline)
-
This compound (suspended in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Syringes
-
Dissection tools
-
Ruler
Workflow Diagram:
Caption: Workflow for the charcoal meal test in a mouse model of OIC.
Procedure:
-
Fast mice for 18 hours with free access to water.
-
Administer this compound or its vehicle orally (e.g., 1-10 mg/kg).
-
Thirty minutes after this compound administration, inject morphine sulfate (e.g., 5 mg/kg) or saline subcutaneously.
-
Thirty minutes after morphine injection, administer the charcoal meal orally (e.g., 0.25 mL per mouse).
-
After a predetermined time (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the percent intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Loperamide-Induced Constipation and Fecal Pellet Output in Rats
Objective: To evaluate the effect of this compound on loperamide-induced reduction in fecal output.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Loperamide hydrochloride (dissolved in sterile saline)
-
This compound (suspended in an appropriate vehicle)
-
Metabolic cages
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Acclimatize rats to individual metabolic cages for at least 3 days.
-
On the day of the experiment, administer loperamide (e.g., 2 mg/kg) or saline subcutaneously.
-
Immediately after loperamide administration, administer this compound (e.g., 1-10 mg/kg) or vehicle orally.
-
Collect fecal pellets over a defined period (e.g., 6, 12, or 24 hours).
-
Count the number of fecal pellets and measure their total wet weight.
-
The fecal pellets can also be dried in an oven to determine the dry weight and calculate the water content.
Protocol 3: Morphine-Induced Delay in Colonic Transit (Bead Expulsion Test) in Mice
Objective: To assess the effect of this compound on morphine-induced delay in colonic propulsion.
Materials:
-
Male CD-1 mice (25-30 g)
-
Morphine sulfate
-
This compound
-
Glass beads (3 mm diameter)
-
Stopwatch
Procedure:
-
Administer this compound or its vehicle orally.
-
Thirty minutes later, administer morphine (e.g., 5 mg/kg) or saline subcutaneously.
-
Thirty minutes after morphine injection, gently insert a 3 mm glass bead into the distal colon of the mouse, approximately 2 cm from the anus.
-
Place the mouse in an individual cage and start a stopwatch.
-
Record the time taken for the mouse to expel the glass bead (latency to expulsion).
-
A cut-off time (e.g., 30 or 60 minutes) should be set, after which mice that have not expelled the bead are assigned the maximum time.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in models of opioid-induced gut dysfunction.
Table 1: Effect of this compound on Morphine-Induced Delay in Gastrointestinal Transit in Rats
| Treatment Group | Dose (mg/kg) | Geometric Center (GC) of 51Cr |
| Vehicle + Saline | - | 4.5 ± 0.3 |
| Vehicle + Morphine | 1 | 1.97 ± 0.11 |
| This compound + Morphine | 1 | 3.2 ± 0.4 |
| This compound + Morphine | 3 | 3.8 ± 0.5 |
| *p < 0.05 compared to Vehicle + Morphine. Data adapted from a study on postoperative ileus exacerbated by morphine.[2] The geometric center is a measure of the distribution of the radiolabel along the gastrointestinal tract. A higher GC value indicates faster transit. |
Table 2: Effect of this compound on Codeine-Induced Delay in Colonic Transit in Healthy Humans
| Treatment Group | Colonic Geometric Center at 24h |
| Placebo + Placebo | 2.33 |
| This compound (12 mg) + Placebo | 3.25 |
| Placebo + Codeine (30 mg) | 1.5 |
| This compound (12 mg) + Codeine (30 mg) | 2.63 |
| *p < 0.05 compared to Placebo + Placebo. This clinical data is included for comparative purposes, demonstrating the translational relevance of preclinical findings. |
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of opioid-induced constipation in preclinical research. The experimental models and protocols described in these application notes provide a framework for researchers to investigate the efficacy of novel therapeutic agents for OIC. The ability of this compound to reverse opioid-induced delays in gastrointestinal transit in a dose-dependent manner in animal models highlights its utility in this field of research. Further studies utilizing these models can contribute to a better understanding of the pathophysiology of OIC and the development of more effective treatments.
References
Alvimopan's Application in Studying the Gut-Brain Axis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) that selectively blocks opioid receptors in the gastrointestinal tract.[1][2] Its limited ability to cross the blood-brain barrier makes it an invaluable tool for dissecting the intricate communication pathways of the gut-brain axis.[1][3] By antagonizing peripheral opioid receptors, this compound allows researchers to investigate the influence of gut-derived signals on brain function and behavior, independent of central opioid receptor modulation. These application notes provide a comprehensive guide for utilizing this compound in preclinical research to explore the multifaceted connections between the gut and the brain.
Mechanism of Action
This compound functions as a competitive antagonist at the mu-opioid receptors located on enteric neurons, immune cells, and epithelial cells within the gut wall.[1] Opioids, both endogenous and exogenous, typically inhibit gastrointestinal motility and secretion, leading to constipation and other dysfunctions. This compound counteracts these effects by preventing opioids from binding to their receptors in the gut, thereby restoring normal gut function without interfering with the central analgesic effects of opioids. This peripheral selectivity is crucial for its utility in gut-brain axis research.
Data Presentation
Table 1: Preclinical Dosing of this compound in Rodent Models
| Species | Route of Administration | Dosage Range | Application | Reference |
| Rat | Oral Gavage | 0.1 - 3 mg/kg | Postoperative Ileus | |
| Rat | Oral Gavage | 1 - 3 mg/kg | Morphine-induced transit delay |
Table 2: Clinical Efficacy of this compound in Postoperative Ileus (Human Studies)
| Endpoint | This compound Effect (vs. Placebo) | Reference |
| Time to First Bowel Movement | Accelerated by 15 - 22 hours | |
| Time to Tolerate Solid Food | Accelerated | |
| Time to Hospital Discharge Order | Accelerated by up to 20 hours |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Oral gavage needles (size-appropriate for mouse or rat)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.
-
In a sterile beaker, add the calculated amount of vehicle.
-
While stirring with a magnetic stirrer, slowly add the this compound powder to the vehicle to ensure a homogenous suspension.
-
Adjust the pH of the solution to neutral (pH 7.0) if necessary.
-
Prepare the suspension fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse or rat.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length for the gavage needle.
-
Draw the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined length.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Assessment of Gastrointestinal Transit Time in Rodents
Materials:
-
Carmine red (6% w/v in 0.5% methylcellulose) or charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles and syringes
-
White paper or individual clean cages for observation
-
Timer
Procedure:
-
Administration of Marker:
-
Administer this compound or vehicle to the animals as described in Protocol 1 at a predetermined time before the transit marker.
-
At the designated time, administer a fixed volume of the carmine red or charcoal meal suspension via oral gavage.
-
-
Measurement of Whole Gut Transit Time (Carmine Red):
-
Place each animal in a clean cage with a white paper lining for easy visualization of fecal pellets.
-
Record the time of carmine red administration.
-
Monitor the animals for the appearance of the first red-colored fecal pellet.
-
Record the time of the first appearance of the red pellet. The time difference between administration and the first red pellet is the whole gut transit time.
-
-
Measurement of Upper Gastrointestinal Transit (Charcoal Meal):
-
At a fixed time point after charcoal meal administration (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine.
-
Measure the total length of the small intestine from the pyloric sphincter to the cecum.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastric emptying as a percentage of the total length of the small intestine.
-
Protocol 3: Evaluation of Visceral Pain using Colorectal Distension (CRD)
Materials:
-
Colorectal distension apparatus (pressure-controlled barostat)
-
Small balloon catheter
-
Electromyography (EMG) recording equipment
-
Anesthesia
Procedure:
-
Surgical Implantation of EMG Electrodes:
-
Anesthetize the animal.
-
Implant bipolar EMG electrodes into the external oblique abdominal musculature.
-
Allow the animal to recover from surgery.
-
-
Colorectal Distension:
-
Lightly anesthetize the animal.
-
Insert the balloon catheter into the colorectum.
-
Administer this compound or vehicle.
-
After a predetermined time, apply graded pressure stimuli to the balloon (e.g., 15, 30, 45, 60 mmHg).
-
Record the visceromotor response (VMR) as the EMG activity during distension.
-
Analyze the EMG data to quantify the VMR at each pressure level.
-
Protocol 4: Assessment of Neuroinflammation via Immunohistochemistry
Materials:
-
Microscope slides
-
Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Following the experimental endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA, then cryoprotect in sucrose solution.
-
Section the brain tissue using a cryostat.
-
-
Immunohistochemical Staining:
-
Mount the brain sections on microscope slides.
-
Permeabilize and block the sections.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount with coverslips.
-
-
Imaging and Analysis:
-
Capture images of the brain regions of interest (e.g., hypothalamus, prefrontal cortex) using a fluorescence microscope.
-
Quantify the intensity of the fluorescent signal or the number of activated microglia/astrocytes.
-
Protocol 5: Analysis of Gut Microbiome Composition
Materials:
-
Sterile collection tubes
-
DNA extraction kit
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Procedure:
-
Sample Collection:
-
Collect fresh fecal samples or cecal contents at the end of the experiment and immediately store at -80°C.
-
-
DNA Extraction and Sequencing:
-
Extract microbial DNA from the samples using a validated kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR.
-
Perform next-generation sequencing of the amplicons.
-
-
Data Analysis:
-
Process the raw sequencing data to remove low-quality reads.
-
Cluster sequences into operational taxonomic units (OTUs) and assign taxonomy.
-
Analyze the microbial diversity and relative abundance of different bacterial taxa between experimental groups.
-
Protocol 6: Measurement of Short-Chain Fatty Acids (SCFAs)
Materials:
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Internal standards
-
Derivatization reagents
Procedure:
-
Sample Preparation:
-
Homogenize cecal contents or fecal samples.
-
Extract SCFAs using an appropriate solvent and acidify the sample.
-
Derivatize the SCFAs to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the SCFAs based on their retention times.
-
Identify and quantify the individual SCFAs (e.g., acetate, propionate, butyrate) by comparing to known standards.
-
Mandatory Visualizations
Caption: this compound's peripheral mu-opioid receptor antagonism in the gut.
Caption: Experimental workflow for studying the gut-brain axis with this compound.
Caption: Potential gut-brain signaling pathways modulated by this compound.
References
- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]
- 2. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
Application Notes and Protocols for Electrophysiological Recording of Enteric Neuron Activity Following Alvimopan Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus.[1][2][3] Its mechanism of action is centered on the competitive binding to mu-opioid receptors within the enteric nervous system (ENS), thereby blocking the inhibitory effects of endogenous and exogenous opioids on gut motility and secretion without compromising central analgesia.[2][4] Understanding the direct electrophysiological consequences of this compound on enteric neurons is crucial for elucidating its therapeutic effects and for the development of novel peripherally acting opioid receptor modulators.
These application notes provide a detailed protocol for the electrophysiological recording of myenteric neuron activity to assess the effects of this compound, particularly its ability to antagonize opioid-induced neuronal inhibition.
Signaling Pathways
Opioid agonists, such as morphine, act on mu-opioid receptors expressed on enteric neurons, leading to a cascade of intracellular events that ultimately suppress neuronal excitability. This is primarily achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. This compound, as a competitive antagonist, is expected to block these effects by preventing the initial binding of opioids to the mu-receptor.
Experimental Protocols
Preparation of Myenteric Plexus Tissue
A standard method for preparing the longitudinal muscle-myenteric plexus (LMMP) from the guinea pig or mouse ileum is recommended for these studies.
Materials:
-
Adult guinea pig or mouse
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Sylgard-coated petri dish
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Harvest a segment of the distal ileum and place it in ice-cold, oxygenated Krebs solution.
-
Gently flush the lumen of the ileal segment to remove contents.
-
In a Sylgard-coated dish filled with cold Krebs solution, open the segment along the mesenteric border.
-
Pin the tissue flat with the mucosal side up.
-
Carefully dissect away the mucosal and submucosal layers to expose the underlying circular muscle.
-
Peel the longitudinal muscle layer with the attached myenteric plexus (LMMP) away from the circular muscle.
-
The resulting LMMP preparation can then be transferred to a recording chamber.
Electrophysiological Recording
Whole-cell patch-clamp or sharp microelectrode intracellular recording can be used to measure the electrophysiological properties of myenteric neurons.
Equipment:
-
Inverted microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Patch-clamp or intracellular amplifier
-
Data acquisition system and software
-
Recording chamber with perfusion system
Solutions:
-
External Solution: Oxygenated Krebs solution.
-
Pipette Solution (for Patch-Clamp): (in mM) 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP, adjusted to pH 7.3 with KOH.
Procedure:
-
Mount the LMMP preparation in the recording chamber and continuously perfuse with oxygenated Krebs solution at 32-35°C.
-
Identify individual myenteric ganglia and neurons using the microscope.
-
For patch-clamp, approach a neuron with a glass micropipette (3-5 MΩ) filled with pipette solution and form a gigaseal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For intracellular recording, impale the neuron with a sharp microelectrode (80-150 MΩ) filled with 2M KCl.
-
Allow the neuron's membrane potential to stabilize and record baseline activity.
Drug Application Protocol
To assess the effect of this compound, a sequential drug application protocol is employed.
Workflow:
-
Baseline Recording: Record the neuron's resting membrane potential, input resistance, and spontaneous or evoked action potential firing for a stable period (e.g., 5-10 minutes).
-
Opioid Agonist Application: Perfuse the chamber with a known concentration of a mu-opioid agonist (e.g., 1 µM morphine or 100 nM DAMGO) and record the changes in neuronal activity. A decrease in excitability, characterized by hyperpolarization and reduced firing rate, is expected.
-
This compound Application: While continuing to perfuse with the opioid agonist, co-apply this compound (e.g., 1-10 µM). Observe and record the reversal of the opioid-induced effects.
-
Washout: Perfuse with standard Krebs solution to wash out the drugs and allow the neuron to return to its baseline state.
Data Presentation
The following table summarizes the expected quantitative data from electrophysiological recordings of myenteric neurons under different conditions. These are representative values based on the known pharmacology of opioids and their antagonists.
| Parameter | Baseline | + Opioid Agonist (e.g., 1 µM Morphine) | + Opioid Agonist + this compound (10 µM) |
| Resting Membrane Potential (mV) | -55 ± 2 | -65 ± 3 (Hyperpolarized) | -57 ± 2 (Reversal of hyperpolarization) |
| Input Resistance (MΩ) | 150 ± 20 | 120 ± 15 (Decreased) | 145 ± 18 (Restored towards baseline) |
| Action Potential Threshold (mV) | -40 ± 1.5 | -35 ± 2 (Increased threshold) | -39 ± 1.8 (Normalized threshold) |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.5 | 0.5 ± 0.2 (Significantly reduced) | 2.2 ± 0.4 (Restored firing rate) |
| Evoked Action Potentials (per stimulus) | 5 ± 1 | 1 ± 1 (Inhibited) | 4 ± 1 (Restored excitability) |
Note: The above data are representative and may vary depending on the specific neuron type, species, and experimental conditions.
Conclusion
The provided protocols and application notes offer a framework for investigating the electrophysiological effects of this compound on enteric neurons. By demonstrating the reversal of opioid-induced neuronal inhibition, these experiments can provide direct evidence for this compound's mechanism of action at a cellular level. Such studies are invaluable for the preclinical evaluation of peripherally acting opioid receptor antagonists and for advancing our understanding of enteric neuropharmacology.
References
- 1. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for acceleration of GI recovery after bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and COX-2 inhibition reverse opioid and inflammatory components of postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Alvimopan in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the low oral bioavailability of Alvimopan in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and why is it so low?
This compound has a low oral bioavailability of approximately 6%.[1] This is primarily due to its physicochemical properties: it is a zwitterionic molecule with high polarity and a large molecular size. These characteristics hinder its absorption across the gastrointestinal epithelium.
Q2: What is the mechanism of action of this compound?
This compound is a peripherally acting mu-opioid receptor antagonist. It selectively blocks opioid receptors in the gastrointestinal tract, mitigating the negative effects of opioid analgesics on gut motility, such as constipation and postoperative ileus, without affecting the central analgesic effects.
Q3: Are there any known metabolites of this compound?
Yes, this compound is metabolized by the gut microflora to an active metabolite, ADL-08-0011. While this compound itself has low systemic absorption, this metabolite is more readily absorbed.[2]
Q4: What are the primary challenges in developing an oral formulation of this compound with improved bioavailability?
The main challenges are overcoming its poor membrane permeability due to its zwitterionic nature and high polarity. Any formulation strategy must protect the drug from the harsh environment of the GI tract and facilitate its transport across the intestinal barrier.
Q5: What formulation strategies are being explored to enhance the oral bioavailability of drugs like this compound?
Strategies for drugs with poor oral bioavailability often involve advanced drug delivery systems. For a molecule like this compound, promising approaches include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, increase its surface area for absorption, and potentially facilitate its transport across the intestinal mucosa.
-
Mucoadhesive formulations: These formulations are designed to adhere to the mucus layer of the gastrointestinal tract, increasing the residence time of the drug at the absorption site and allowing for more efficient uptake.
-
Self-emulsifying drug delivery systems (SEDDS): These systems can improve the solubilization and absorption of lipophilic and poorly soluble drugs, though this compound's polarity may present a challenge for this approach.
-
Use of permeation enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
Troubleshooting Guide for Preclinical Experiments
This guide addresses common issues encountered during in vivo pharmacokinetic studies of novel this compound formulations in animal models, such as rats.
| Problem | Possible Cause(s) | Troubleshooting/Suggested Solutions |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique.- Animal stress affecting GI motility.- Formulation instability or aggregation. | - Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration.- Acclimatize animals to handling and the experimental setup to reduce stress.- Characterize the formulation for stability and particle size distribution before each experiment. |
| No significant improvement in bioavailability with the new formulation | - Formulation does not effectively release the drug at the site of absorption.- The chosen delivery system is not suitable for this compound's properties.- Insufficient mucoadhesion or permeation enhancement. | - Conduct in vitro release studies under simulated GI conditions to optimize drug release profiles.- Re-evaluate the formulation strategy. For a zwitterionic drug, consider surface-modified nanoparticles to enhance interaction with the mucosa.- For mucoadhesive systems, experiment with different polymers and concentrations to optimize adhesion. |
| Unexpectedly low plasma concentrations for all groups (including control) | - Issues with the analytical method (e.g., HPLC).- Problems with blood sample collection and processing.- Rapid degradation of this compound in plasma samples. | - Validate the HPLC method for sensitivity, linearity, and accuracy. Check for matrix effects from the plasma.- Review blood collection, handling, and storage procedures to prevent drug degradation. Use appropriate anticoagulants and store samples at -80°C.- Add a stabilizer to the collection tubes if this compound is found to be unstable in plasma. |
| Signs of toxicity or adverse effects in animals | - High dose of this compound or excipients.- Irritation caused by permeation enhancers or other formulation components. | - Conduct a dose-ranging study to determine the maximum tolerated dose of the new formulation.- Evaluate the biocompatibility and potential toxicity of all excipients used in the formulation. |
Quantitative Data Summary
| Parameter | Value (in Humans) | Notes |
| Oral Bioavailability (F%) | ~6% | Highly variable. |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | For the parent drug. |
| Plasma Protein Binding | 80-90% | - |
| Primary Route of Elimination | Feces | Unabsorbed drug and biliary excretion. |
Researchers developing novel formulations should aim to significantly increase the oral bioavailability (F%) and potentially modulate the Tmax and Cmax depending on the desired therapeutic effect.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water)
Method (Emulsion Solvent Evaporation Technique):
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Dissolve the surfactant in the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles encapsulating the drug.
-
The resulting SLN suspension can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
For oral administration, the SLN suspension can be lyophilized to a powder and reconstituted before use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Animals should be fasted overnight before dosing but have free access to water.
Dosing:
-
Divide rats into groups (e.g., Control group receiving this compound solution, Test group receiving this compound SLN suspension).
-
Administer the respective formulations orally via gavage at a predetermined dose.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Plasma Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC method.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative oral bioavailability.
Visualizations
Signaling Pathway
Caption: this compound competitively blocks peripheral mu-opioid receptors.
Experimental Workflow
References
Technical Support Center: Mitigating Potential Cardiovascular Side Effects of Long-Term Alvimopan Administration in Animal Models
Disclaimer: The following information is intended for research professionals and is based on general principles of cardiovascular safety pharmacology. There is a notable lack of published preclinical data specifically detailing the cardiovascular side effects of long-term Alvimopan administration in animal models. The potential for such effects is primarily extrapolated from human clinical trial data where an increased incidence of myocardial infarction was observed with long-term use.[1][2][3][4][5] Researchers should exercise caution and design their studies to rigorously monitor cardiovascular parameters.
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular side effects of long-term this compound administration in animal models?
A1: While preclinical animal studies on the long-term cardiovascular effects of this compound are not extensively published, clinical data in humans has indicated a potential increased risk of myocardial infarction with prolonged use. Therefore, in animal models, it is prudent to monitor for signs of cardiac stress, injury, and dysfunction. Potential effects to investigate include:
-
Myocardial injury: Look for evidence of cardiomyocyte damage through histological analysis and cardiac biomarker measurements.
-
Cardiac dysfunction: Assess changes in heart function using techniques like echocardiography.
-
Arrhythmias: Monitor for irregular heart rhythms via electrocardiography (ECG).
-
Blood pressure alterations: Track changes in blood pressure, as mu-opioid receptor modulation can influence cardiovascular hemodynamics.
Q2: What is the proposed mechanism for this compound's potential cardiovascular side effects?
A2: The precise mechanism is not well-elucidated, particularly in animal models. This compound is a peripherally acting mu-opioid receptor antagonist. Mu-opioid receptors are present in the cardiovascular system and their modulation can impact cardiovascular function. Potential mechanisms to investigate could involve alterations in autonomic nervous system tone, downstream signaling pathways affecting cardiomyocyte survival, or off-target effects. General mechanisms of drug-induced cardiotoxicity often involve oxidative stress and apoptosis, which could be relevant avenues for investigation.
Q3: What are the key cardiovascular parameters to monitor in a long-term this compound study in rodents?
A3: A comprehensive monitoring strategy should be employed. Key parameters include:
-
Functional Parameters: Left ventricular ejection fraction (LVEF), fractional shortening (FS), cardiac output (CO), and stroke volume (SV) measured by echocardiography.
-
Electrophysiological Parameters: Heart rate, PR interval, QRS duration, and QT interval measured by ECG, preferably using telemetry.
-
Hemodynamic Parameters: Systolic and diastolic blood pressure, and mean arterial pressure, also ideally monitored via telemetry.
-
Biochemical Markers: Serum levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), creatine kinase-MB (CK-MB), and N-terminal pro-B-type natriuretic peptide (NT-proBNP).
-
Histopathology: Microscopic examination of heart tissue for signs of inflammation, fibrosis, necrosis, and apoptosis.
Q4: Are there any potential strategies to mitigate this compound-induced cardiovascular side effects in our animal model?
A4: As the specific mechanisms of this compound's potential cardiotoxicity are unknown, mitigation strategies are theoretical and based on general principles of cardioprotection. Researchers could explore:
-
Co-administration of Antioxidants: If oxidative stress is hypothesized to play a role, antioxidants like Vitamin C, Vitamin E, or Quercetin could be investigated for their potential protective effects.
-
Dose Optimization: Investigating the lowest effective dose of this compound for the desired gastrointestinal effect may help minimize potential off-target cardiovascular effects.
-
Cardioprotective Agents: Depending on the observed or hypothesized mechanism, exploring the utility of agents known to protect against drug-induced cardiotoxicity (e.g., certain beta-blockers or ACE inhibitors in other contexts) could be a research direction.
Troubleshooting Guides
Scenario 1: We observed a decrease in left ventricular ejection fraction (LVEF) in our rats treated with long-term this compound.
| Possible Cause | Troubleshooting Step |
| Direct cardiotoxic effect of this compound | - Confirm the finding with serial echocardiography. - Measure cardiac biomarkers (cTnI, NT-proBNP) to assess for myocardial injury. - Perform histological analysis of the heart tissue to look for structural changes. |
| Secondary to hemodynamic changes (e.g., sustained changes in blood pressure) | - Analyze continuous blood pressure data from telemetry to correlate with LVEF changes. |
| Confounding factors (e.g., anesthesia, stress) | - Ensure consistent and appropriate anesthesia protocols for all imaging procedures. - Acclimatize animals to handling and procedures to minimize stress. |
Scenario 2: We have detected elevated levels of cardiac troponin I (cTnI) in our mice receiving chronic this compound.
| Possible Cause | Troubleshooting Step |
| Myocardial necrosis | - Correlate cTnI levels with histopathological findings of myocyte necrosis in the heart. - Perform TUNEL staining to assess for apoptosis. |
| Assay variability | - Ensure proper sample handling and storage. - Run quality controls with the cTnI assay. - Consider using a multi-marker approach (e.g., measure CK-MB as well). |
| Transient myocardial injury | - Perform serial measurements of cTnI to understand the time course of the elevation. |
Scenario 3: Our ECG data from telemetered rats shows a prolongation of the QT interval after several weeks of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Drug effect on cardiac ion channels | - This is a significant finding that may indicate a risk of arrhythmia. - Carefully analyze the dose-response relationship. - Consider in vitro studies on cardiac ion channels (e.g., hERG) to investigate the mechanism. |
| Electrolyte imbalance | - Measure serum electrolyte levels (potassium, magnesium, calcium) as imbalances can affect the QT interval. |
| Technical artifact | - Review the quality of the ECG recordings for noise or lead placement issues. - Ensure correct QT correction formula is used for the heart rate of the species. |
Data Presentation
Table 1: Key Cardiovascular Parameters for Monitoring in Rodent Models of Long-Term this compound Administration
| Parameter Category | Specific Measurement | Method | Rationale |
| Cardiac Function | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS) | Echocardiography | To assess overall systolic function. |
| Cardiac Injury | Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT), Creatine Kinase-MB (CK-MB) | Serum/Plasma Immunoassay | To detect cardiomyocyte damage. |
| Cardiac Stress | N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | Serum/Plasma Immunoassay | To assess ventricular wall stress and heart failure risk. |
| Electrophysiology | Heart Rate, QT Interval | Electrocardiography (Telemetry) | To monitor for arrhythmias and changes in ventricular repolarization. |
| Hemodynamics | Systolic and Diastolic Blood Pressure | Telemetry | To evaluate effects on blood pressure regulation. |
| Cardiac Morphology | Myocyte necrosis, inflammation, fibrosis, apoptosis | Histopathology (H&E, Masson's Trichrome, TUNEL) | To identify structural changes in the heart tissue. |
Table 2: Hypothetical Data on a Potential Mitigation Strategy (Antioxidant Co-administration)
Note: This table is for illustrative purposes only, as no specific preclinical data for this compound is available.
| Treatment Group | LVEF (%) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) |
| Control | 75 ± 5 | 0.1 ± 0.05 | 1.2 ± 0.3 |
| This compound (long-term) | 60 ± 7 | 0.8 ± 0.2 | 2.5 ± 0.5* |
| This compound + Antioxidant X | 70 ± 6# | 0.3 ± 0.1# | 1.5 ± 0.4# |
* p < 0.05 vs. Control; # p < 0.05 vs. This compound (long-term). Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; cTnI: cardiac Troponin I; MDA: Malondialdehyde (a marker of oxidative stress).
Experimental Protocols
Protocol 1: Echocardiography for Assessment of Cardiac Function in Rats
-
Anesthesia: Anesthetize the rat using isoflurane (1-2% in oxygen). Maintain a stable plane of anesthesia throughout the procedure.
-
Animal Preparation: Shave the chest area to ensure good probe contact. Place the animal in a supine or left lateral decubitus position on a heated platform to maintain body temperature.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer (e.g., 12-15 MHz). Obtain standard 2D views, including the parasternal long-axis (PLAX) and short-axis (SAX) views at the level of the papillary muscles.
-
M-mode Imaging: From the SAX view, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Calculations: Calculate LVEF and FS using standard formulas.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic function and cardiac output.
-
Data Analysis: Perform all measurements and calculations offline using appropriate software. Average measurements from at least three consecutive cardiac cycles.
Protocol 2: Implantation of Telemetry Device for Blood Pressure and ECG Monitoring in Rats
-
Anesthesia and Analgesia: Anesthetize the rat with isoflurane and provide pre- and post-operative analgesia as per institutional guidelines.
-
Surgical Preparation: Aseptically prepare the surgical site (e.g., ventral abdomen and neck or femoral region).
-
Transmitter Body Implantation: Make a midline abdominal incision and place the telemetry transmitter body within the peritoneal cavity or in a subcutaneous pocket.
-
Catheter and Electrode Placement:
-
Blood Pressure: Cannulate the descending aorta or femoral artery with the pressure catheter.
-
ECG: Place the biopotential leads in a Lead II configuration subcutaneously.
-
-
Wound Closure: Suture the muscle and skin layers.
-
Recovery: Allow the animal to recover for at least one week before starting baseline recordings.
-
Data Acquisition: House the animal in its home cage on a receiver platform to continuously record blood pressure and ECG data.
Protocol 3: Histopathological Assessment of Heart Tissue
-
Tissue Collection: At the end of the study, euthanize the animal and perfuse the heart with saline followed by 10% neutral buffered formalin.
-
Fixation and Processing: Excise the heart, weigh it, and continue fixation in formalin for at least 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, inflammation, and myocyte necrosis.
-
Masson's Trichrome: To assess for fibrosis (collagen will stain blue).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect apoptotic cells.
-
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides for any pathological changes.
Visualizations
Caption: Experimental workflow for assessing cardiovascular side effects.
References
- 1. mu Receptors and opioid cardiovascular effects in the NTS of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of oxidative stress and inflammation-related signaling pathways in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alvimopan Dosage in Rat Models of Gut Dysmotility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Alvimopan dosage for consistent and reliable results in rat models of gut dysmotility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose range for this compound in rats to reverse gut dysmotility?
A1: The effective oral dose of this compound in rats typically ranges from 0.1 to 3 mg/kg.[1][2] Studies have shown that doses of 1 and 3 mg/kg, administered by gavage, significantly reverse delayed gastrointestinal (GI) transit in rat models of postoperative ileus (POI).[1][2] The optimal dose may vary depending on the specific model of gut dysmotility and the severity of the induced dysfunction.
Q2: When is the optimal time to administer this compound for the best results?
A2: For models of postoperative ileus, administering this compound 45 minutes before surgery has been shown to be more effective at reversing delayed GI transit than administration after the surgical procedure.[1] This suggests a prophylactic effect in mitigating the multifactorial causes of POI, which include not only opioid effects but also inflammatory responses to surgical manipulation.
Q3: Can this compound be used to counteract gut dysmotility induced by opioids other than morphine?
A3: Yes, this compound acts as a peripherally acting mu-opioid receptor antagonist. Therefore, it is expected to counteract the gastrointestinal effects of other mu-opioid agonists, such as loperamide, which are commonly used to induce constipation in rat models.
Q4: What is the primary mechanism of action of this compound in the gut?
A4: this compound selectively blocks mu-opioid receptors in the enteric nervous system. Opioid agonists binding to these receptors inhibit adenylate cyclase, activate potassium channels, and inhibit calcium channels, which suppresses neuronal activity and reduces gastrointestinal motility. This compound competitively binds to these receptors, preventing opioids from exerting their inhibitory effects on gut function. Because it does not readily cross the blood-brain barrier, it does not interfere with the central analgesic effects of opioids.
Troubleshooting Guide
Issue 1: Inconsistent or no significant effect of this compound on gut motility.
-
Possible Cause 1: Timing of Administration.
-
Solution: As demonstrated in preclinical studies, the timing of this compound administration is critical. For postoperative ileus models, administer this compound prophylactically before the surgical insult. The efficacy is reduced when given post-operatively.
-
-
Possible Cause 2: Overwhelming Inflammatory Component.
-
Solution: In models where gut dysmotility is induced by significant intestinal manipulation, a strong inflammatory response can contribute to the ileus independently of opioid pathways. If the inflammatory component is robust, the efficacy of this compound alone may be diminished. Consider co-administration of an anti-inflammatory agent, such as a COX-2 inhibitor, to address this component of the dysmotility.
-
-
Possible Cause 3: Insufficient Dosage.
-
Solution: While a dose of 1 mg/kg has been shown to be effective, a higher dose of 3 mg/kg may be necessary to elicit a significant response, especially in the presence of an opioid challenge. Perform a dose-response study within the 0.1 to 3 mg/kg range to determine the optimal dose for your specific experimental conditions.
-
Issue 2: High variability in gastrointestinal transit times between animals.
-
Possible Cause 1: Inconsistent Surgical Manipulation.
-
Solution: Standardize the surgical procedure for inducing postoperative ileus. Ensure that the duration and method of intestinal manipulation are consistent across all animals to minimize variability in the inflammatory response and subsequent dysmotility.
-
-
Possible Cause 2: Differences in Gut Microbiota.
-
Solution: The gut microbiota can influence gastrointestinal motility. House animals under identical conditions and consider co-housing to normalize gut flora. Be aware that this compound is metabolized by intestinal flora, and variations in microbiota could potentially affect its pharmacokinetics.
-
-
Possible Cause 3: Animal Strain and Sex.
-
Solution: Different rat strains may exhibit varying responses to gut motility modulators. Use a consistent strain (e.g., Sprague-Dawley) and sex of rats throughout the experiment. Note that some studies have observed sex-based differences in response to this compound in humans, which could be a factor in animal models as well.
-
Data Presentation
Table 1: this compound Dosage and Efficacy in a Rat Model of Postoperative Ileus
| Treatment Group | This compound Dose (mg/kg, oral) | Morphine (1 mg/kg) | Timing of this compound Administration | Gastrointestinal Transit (Geometric Center) |
| Control (Surgery Only) | - | No | - | 2.92 +/- 0.17 |
| This compound | 1 | No | 45 min before surgery | Significantly improved vs. Control |
| This compound | 3 | No | 45 min before surgery | Significantly improved vs. Control |
| Control (Surgery + Morphine) | - | Yes | - | 1.97 +/- 0.11 |
| This compound | 1 | Yes | 45 min before surgery | Significantly improved vs. Control + Morphine |
| This compound | 3 | Yes | 45 min before surgery | Significantly improved vs. Control + Morphine |
Data synthesized from Fukuda et al., 2006.
Experimental Protocols
1. Postoperative Ileus (POI) Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Isoflurane anesthesia.
-
Procedure:
-
Perform a midline laparotomy.
-
Gently manipulate the small intestine and cecum. The degree and duration of manipulation should be standardized.
-
Close the abdominal incision.
-
-
Induction of Opioid Component (Optional): Administer morphine (e.g., 1 mg/kg) subcutaneously after surgery to exacerbate the ileus.
-
Measurement of Gastrointestinal Transit:
-
Administer a non-absorbable marker (e.g., 51Cr sodium chromate or a charcoal meal) by oral gavage immediately after surgery.
-
Euthanize the rats at a predetermined time point (e.g., 3 hours post-surgery).
-
Harvest the gastrointestinal tract and divide it into segments (stomach, small intestine in 10 equal parts, cecum, and colon).
-
Calculate the geometric center (GC) of the marker's distribution to quantify transit.
-
2. Loperamide-Induced Constipation Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer loperamide hydrochloride orally or intraperitoneally. Doses in the literature vary, for example, 10 mg/kg orally once daily for seven days or 5 mg/kg intraperitoneally twice daily for seven days.
-
Monitor for signs of constipation, such as a decrease in the number and water content of fecal pellets.
-
-
Measurement of Gut Motility:
-
Assess total fecal output over a 24-hour period.
-
Measure the water content of the fecal pellets.
-
Perform a charcoal meal transit test as described in the POI model.
-
Visualizations
Caption: this compound's Mechanism of Action in the Enteric Nervous System.
Caption: General Experimental Workflow for Testing this compound in Rat Models.
References
Addressing variability in Alvimopan's pharmacokinetic profile in research subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvimopan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally acting mu-opioid receptor antagonist.[1] It works by competitively binding to mu-opioid receptors in the gastrointestinal (GI) tract.[1][2] This action antagonizes the peripheral effects of opioids on GI motility and secretion, without affecting the central analgesic effects of opioids.[3] Its selectivity for peripheral receptors is due to its pharmacokinetic properties, including its large molecular size, zwitterionic form, and high polarity, which limit its ability to cross the blood-brain barrier.[4]
Q2: What is the role of the gut microbiome in this compound's metabolism?
A2: The gut microbiome plays a crucial role in the metabolism of this compound. This compound is primarily metabolized by intestinal flora, which hydrolyze its amide bond to form an active metabolite, ADL 08-0011. This gut-mediated hydrolysis is a key factor contributing to this compound's low oral bioavailability.
Q3: How does the active metabolite (ADL 08-0011) contribute to this compound's effect?
A3: The active metabolite, ADL 08-0011, is also a mu-opioid receptor antagonist with a binding affinity comparable to the parent drug. While it is pharmacologically active, its contribution to the clinical efficacy of this compound in postoperative ileus is not considered essential. Studies have shown that this compound can accelerate GI recovery even in the presence of low or absent metabolite levels, for instance, in patients receiving GI-targeted antibiotics.
Q4: What are the known drug-drug interactions with this compound?
A4: The most significant interactions are with opioid analgesics. This compound is contraindicated in patients who have taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to administration. Co-administration with opioids can increase the risk of adverse gastrointestinal effects. This compound is not a substrate for cytochrome P450 (CYP) enzymes, so it is unlikely to have significant interactions with drugs metabolized by these pathways. While plasma concentrations of the active metabolite can be lowered by acid blockers and preoperative antibiotics, this does not necessitate a dosage adjustment.
Troubleshooting Guides
Issue 1: High Variability in this compound Plasma Concentrations Across Subjects
Possible Causes and Solutions:
-
Genetic Polymorphisms:
-
Question: Could genetic differences in subjects' gut microbiome be affecting this compound metabolism?
-
Answer: Yes, significant inter-individual variability in the composition and activity of gut flora can lead to differences in the rate and extent of this compound's conversion to its active metabolite, ADL 08-0011. To investigate this, consider collecting fecal samples for microbiome analysis (e.g., 16S rRNA sequencing) to correlate specific microbial profiles with pharmacokinetic parameters.
-
-
Concomitant Medications:
-
Question: Are subjects taking any medications that could alter gut motility or the microbiome?
-
Answer: The use of antibiotics can significantly reduce the gut flora responsible for metabolizing this compound, leading to lower metabolite concentrations. Similarly, acid blockers can also decrease metabolite levels. It is crucial to have a complete and accurate record of all concomitant medications for each subject.
-
-
Food Effects:
-
Question: Was the timing of this compound administration consistent with respect to meals?
-
Answer: A high-fat meal can decrease the rate and extent of this compound absorption. The Cmax and AUC can be reduced by approximately 38% and 21%, respectively. To minimize this variability, it is recommended to administer this compound in a fasted state, as was done in clinical trials for the preoperative dose.
-
Issue 2: Unexpectedly Low Bioavailability in a Study Cohort
Possible Causes and Solutions:
-
Patient Population Characteristics:
-
Question: Does the study population have any specific characteristics that might affect absorption?
-
Answer: While not the primary driver of its inherently low bioavailability (less than 7%), factors such as severe hepatic impairment can lead to significantly higher plasma levels (up to 10-fold), indicating a potential for altered first-pass metabolism or systemic clearance in this population. Conversely, underlying GI conditions not part of the exclusion criteria could potentially further reduce absorption.
-
-
Drug Formulation and Administration:
-
Question: Was the this compound formulation and administration procedure consistent?
-
Answer: Ensure that the integrity of the this compound capsules was maintained and that they were administered with a standardized volume of water. Any inconsistencies in formulation or administration can introduce variability.
-
Issue 3: Difficulties in Bioanalytical Quantification of this compound and its Metabolite
Possible Causes and Solutions:
-
Sample Collection and Handling:
-
Question: Are the blood samples being collected and processed appropriately to ensure analyte stability?
-
Answer: Use appropriate anticoagulants (e.g., EDTA) and process samples promptly. Plasma should be separated and frozen at -80°C as soon as possible to prevent degradation.
-
-
LC-MS/MS Method Issues:
-
Question: Is the LC-MS/MS method optimized for both this compound and ADL 08-0011?
-
Answer: The parent drug and its metabolite have different physicochemical properties, which may require optimization of chromatographic conditions to achieve good separation and peak shape for both. Matrix effects from plasma components can also interfere with ionization. A thorough method development and validation process is essential. Refer to the detailed experimental protocol section for a starting point.
-
Quantitative Data Summary
Table 1: Key Pharmacokinetic Parameters of this compound and its Active Metabolite (ADL 08-0011)
| Parameter | This compound | ADL 08-0011 (Metabolite) |
| Time to Peak (Tmax) | ~2 hours | Delayed, ~34 hours after single dose |
| Bioavailability | < 7% (highly variable) | N/A |
| Plasma Protein Binding | 80-90% | ~94% |
| Volume of Distribution | 30 ± 10 L | N/A |
| Terminal Half-life | 10-17 hours | 10-18 hours |
| Metabolism | Primarily by gut flora | N/A |
| Elimination | Biliary secretion and feces; ~35% in urine | Feces and urine |
Table 2: Factors Influencing this compound and Metabolite Concentrations
| Factor | Effect on this compound Concentration | Effect on Metabolite (ADL 08-0011) Concentration |
| Severe Hepatic Impairment | ~10-fold higher plasma levels | Not specified |
| Age (Elderly) | 35% higher | Not significantly affected |
| Race (African Americans) | Not significantly affected | 43% lower compared to Caucasians |
| Race (Hispanics) | Not significantly affected | 82% lower compared to Caucasians |
| High-Fat Meal | Cmax decreased by ~38%, AUC decreased by ~21% | Not specified |
| Acid Blockers | Not significantly affected | 49% lower |
| Preoperative Antibiotics | Not significantly affected | 81% lower |
Detailed Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Oral this compound
1. Study Design:
-
An open-label, single-dose, parallel-group study.
-
Subjects should be healthy volunteers, aged 18-55 years.
-
A washout period of at least 14 days for any investigational drugs should be enforced.
2. Subject Screening and Enrollment:
-
Obtain written informed consent.
-
Conduct a comprehensive medical history, physical examination, and clinical laboratory tests.
-
Exclude subjects with a history of GI surgery, opioid tolerance, or recent use of medications known to interact with this compound.
3. Dosing and Administration:
-
Subjects should fast for at least 10 hours overnight prior to dosing.
-
Administer a single 12 mg oral dose of this compound with 240 mL of water.
-
Standardized meals should be provided at specified times post-dose (e.g., 4 and 10 hours).
4. Pharmacokinetic Blood Sampling:
-
Collect venous blood samples into EDTA-containing tubes at the following time points: pre-dose (0 hour), and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Harvest plasma and store in duplicate aliquots at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation of plasma samples using acetonitrile.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-product ion transitions for this compound and its metabolite, ADL 08-0011.
-
Quantification: Use a stable isotope-labeled internal standard for both analytes. Construct a calibration curve using standards prepared in blank plasma.
6. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, and CL/F.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound PK Study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entereg (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Alvimopan for Sustained Release in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Alvimopan for sustained release in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of developing a sustained-release formulation for this compound in animal studies?
The main objectives for developing a sustained-release formulation of this compound for preclinical research are:
-
Prolonged Therapeutic Effect: To maintain effective concentrations of this compound at the peripheral mu-opioid receptors in the gastrointestinal (GI) tract over an extended period. This is particularly useful in models of postoperative ileus or opioid-induced constipation where prolonged antagonism is desired.
-
Reduced Dosing Frequency: A sustained-release formulation can decrease the need for frequent oral administration, which is beneficial for animal welfare and can improve the reliability of experimental outcomes by minimizing handling stress.
-
Improved Pharmacokinetic Profile: By avoiding the rapid peak and trough concentrations associated with immediate-release formulations, a sustained-release system can provide more stable drug levels. The time to maximum concentration (Tmax) for immediate-release this compound is approximately 2 hours after a single oral dose[1][2]. A sustained-release formulation would aim to significantly extend this Tmax and maintain therapeutic levels for 12 to 24 hours or longer.
-
Enhanced Bioavailability: While this compound has low oral bioavailability (around 6%), encapsulation in protective polymer matrices might offer some protection from degradation in the harsh GI environment, potentially leading to improved overall drug exposure[1][2].
Q2: What are the most common formulation strategies for achieving sustained release of oral drugs like this compound?
For oral sustained delivery, common and effective strategies that could be adapted for this compound include:
-
Biodegradable Microspheres: Encapsulating this compound within microspheres made from polymers like Poly(lactic-co-glycolic acid) (PLGA) is a widely studied approach. The drug is released as the polymer matrix degrades and erodes in the GI tract[3]. The release rate can be tuned by altering the polymer's molecular weight and the ratio of lactic to glycolic acid.
-
Hydrogel-Based Systems: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and release an entrapped drug in a controlled manner through swelling and diffusion. For oral delivery, pH-sensitive hydrogels can be designed to protect the drug in the acidic stomach environment and then swell to release it in the more neutral pH of the intestines.
-
Nanoparticle Formulations: Encapsulating drugs in nanoparticles can improve solubility and oral bioavailability. These systems can be designed for sustained release and may enhance drug absorption across the intestinal mucosa.
Q3: What are the key physicochemical properties of this compound that must be considered during formulation development?
The following properties of this compound are critical for designing a successful sustained-release formulation:
-
Low Solubility: this compound is described as having low solubility (<0.1 mg/mL) in aqueous solutions between pH 3.0 and 9.0. Its solubility increases at a very low pH (1.2). This low solubility at the pH of the intestines presents a significant challenge for both drug release and absorption.
-
Zwitterionic Nature: At physiological pH, this compound is a zwitterion, which contributes to its low solubility and can affect its interaction with polymers and other excipients in a formulation.
-
Metabolism by Gut Microflora: this compound is converted to an active metabolite by intestinal microflora. Encapsulation might alter the extent and rate of this conversion, which should be considered when evaluating the in vivo performance of the formulation.
Troubleshooting Guides
Issue 1: Low Drug Encapsulation Efficiency in PLGA Microspheres
Q: My this compound-loaded PLGA microspheres, prepared by a double emulsion (w/o/w) method, show very low encapsulation efficiency (<20%). What are the likely causes and how can I improve it?
A: Low encapsulation efficiency of a drug with low water solubility, like this compound, in a w/o/w emulsion is a common problem. The primary cause is often the diffusion of the drug from the internal aqueous phase (W1) or the oil phase (O) into the external aqueous phase (W2) during the solvent evaporation/extraction step.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Drug partitioning into the external aqueous phase (W2) | Due to its properties, this compound might have some affinity for the external phase, leading to its loss from the microspheres. | Increase the viscosity of the primary emulsion by using a higher polymer concentration. Use a smaller volume for the external aqueous phase to reduce the concentration gradient driving diffusion. Add salts (e.g., NaCl) to the external aqueous phase to increase its osmotic pressure, which can reduce the diffusion of the internal phase. |
| Instability of the primary emulsion (w/o) | If the primary emulsion is not stable, the drug can escape into the oil phase and then into the external water phase. | Optimize the homogenization speed and time for the primary emulsion to create smaller, more stable droplets. Increase the concentration of PLGA in the oil phase to create a more viscous barrier. |
| High solubility of the organic solvent in the external phase | If the organic solvent (e.g., dichloromethane) is partially soluble in water, it can facilitate the transport of the drug out of the oil phase. | Pre-saturate the external aqueous phase with the organic solvent before adding the primary emulsion. This reduces the driving force for solvent and drug diffusion out of the droplets. |
| Inappropriate pH of the aqueous phases | The solubility and partitioning of this compound can be influenced by pH. | Adjust the pH of the internal aqueous phase (W1) to a value where this compound has minimal solubility to encourage it to remain in a solid or less soluble state. |
Issue 2: High Initial Burst Release from the Formulation
Q: I'm observing a high initial burst release (>50% of the drug released within the first few hours) from my sustained-release formulation. How can I achieve a more controlled, zero-order release profile?
A: A high initial burst release is typically caused by the drug being adsorbed on the surface of the microspheres or hydrogel, or due to rapid diffusion through a porous matrix.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Surface-associated Drug | Drug crystals may be loosely attached to the surface of the microspheres, leading to rapid dissolution upon contact with the release medium. | After preparation, wash the microspheres with a solvent in which the drug is soluble but the polymer is not, to remove surface-adsorbed drug. Increase the polymer concentration during formulation to ensure more complete encapsulation of the drug particles. |
| High Porosity of the Matrix | A porous structure allows for rapid penetration of the release medium, leading to fast dissolution and diffusion of the drug. | Increase the concentration of the polymer (e.g., PLGA) to create a denser matrix. For hydrogels, increase the crosslinking density to reduce the mesh size and slow down drug diffusion. |
| Rapid Polymer Swelling or Degradation | For hydrogels, rapid swelling can lead to a burst release. For PLGA microspheres, a polymer with a fast degradation rate will release the drug more quickly. | For hydrogels, select a polymer that exhibits a more controlled swelling behavior. For PLGA microspheres, use a higher molecular weight PLGA or a grade with a higher lactic acid content, which degrades more slowly. |
| Small Particle Size | Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. | Adjust the formulation and process parameters (e.g., homogenization speed) to produce larger microspheres. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres (Hypothetical)
This protocol is a general guideline for encapsulating a poorly water-soluble drug like this compound using a double emulsion solvent evaporation method. Optimization will be required.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio, molecular weight 15-30 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Procedure:
-
Prepare the Oil Phase (O): Dissolve a specific amount of PLGA (e.g., 200 mg) in DCM (e.g., 4 mL).
-
Prepare the Internal Aqueous Phase (W1): Disperse a known amount of this compound (e.g., 20 mg) in a small volume of deionized water (e.g., 0.4 mL). Sonication may be used to create a fine dispersion.
-
Form the Primary Emulsion (w/o): Add the internal aqueous phase (W1) to the oil phase (O). Emulsify using a high-speed homogenizer or probe sonicator for 1-2 minutes on an ice bath to form a stable w/o emulsion.
-
Form the Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of the external aqueous phase (W2), which is the PVA solution (e.g., 40 mL). Immediately homogenize at a lower speed for 2-3 minutes to form the w/o/w double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir at room temperature for 3-4 hours to allow the DCM to evaporate, which will harden the microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation. Wash them three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the microspheres to obtain a fine powder. Store at -20°C.
Characterization:
-
Drug Loading & Encapsulation Efficiency: Dissolve a known weight of microspheres in a suitable solvent (e.g., DCM), then extract the drug into an aqueous phase for quantification by HPLC.
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
-
Particle Size and Morphology: Analyze using laser diffraction for size distribution and scanning electron microscopy (SEM) for surface morphology.
-
In Vitro Release Study: Disperse a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation. At predetermined time points, withdraw samples, centrifuge to separate the microspheres, and analyze the supernatant for this compound concentration using HPLC.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound at peripheral and central mu-opioid receptors.
Workflow for Developing Sustained-Release this compound
Caption: Development and evaluation workflow for sustained-release this compound.
References
- 1. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Managing Alvimopan-induced cramping and diarrhea in animal models
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alvimopan in animal models. The focus is on managing this compound-induced cramping and diarrhea to ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peripherally acting mu-opioid receptor antagonist.[1][][3] It works by selectively blocking opioid receptors in the gastrointestinal (GI) tract.[1][] This action counteracts the inhibitory effects of opioids on gut motility and secretion without affecting the central analgesic effects of opioids, as it does not cross the blood-brain barrier. In animal models, it is often used to mitigate postoperative ileus (a transient cessation of bowel motility) which can be exacerbated by opioid analgesics used for pain management.
Q2: Why does this compound cause cramping and diarrhea in animal models?
A2: By blocking the mu-opioid receptors in the gut, this compound can lead to a significant increase in gastrointestinal motility and secretion. This prokinetic effect, which speeds up colonic transit, can sometimes be excessive, leading to cramping and diarrhea. In animals receiving chronic opioid therapy, this compound can precipitate a localized, gut-specific withdrawal, which may manifest as cramping, abdominal pain, nausea, vomiting, and diarrhea.
Q3: Are there species-specific differences in the response to this compound?
A3: While the fundamental mechanism of action is consistent across species, the incidence and severity of side effects like cramping and diarrhea can vary. Preclinical studies have been conducted in both mice and rats to investigate the effects of this compound on postoperative ileus. It is crucial to consult literature specific to the animal model being used and to conduct pilot studies to determine the optimal dose and potential for adverse effects in your specific strain and species.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound is often used in conjunction with opioid analgesics to counteract their gastrointestinal side effects. Studies in animal models have also explored its use with COX-2 inhibitors to address both the opioid and inflammatory components of postoperative ileus. However, it is important to be aware of potential drug interactions. For instance, combining this compound with other opioid antagonists like naltrexone or naloxegol may increase the risk of adverse effects.
Troubleshooting Guide: Managing Cramping and Diarrhea
Issue 1: Animal exhibits signs of abdominal cramping (e.g., writhing, abdominal pressing).
| Potential Cause | Troubleshooting Step | Rationale |
| Dosage too high | Reduce the dose of this compound in subsequent experiments. | The prokinetic effects of this compound are dose-related. A lower dose may still be effective in reversing opioid-induced gut immotility without causing excessive cramping. |
| Rapid onset of action | Administer this compound prior to the induction of ileus or opioid administration. | Studies in rats have shown that this compound is more effective at reversing delayed GI transit when given before surgery and morphine administration. This may allow for a more gradual restoration of motility. |
| Gut-specific opioid withdrawal | If animals are on chronic opioid therapy, consider a gradual tapering of the opioid or a lower starting dose of this compound. | This can help to mitigate the acute and severe gastrointestinal withdrawal symptoms that can be precipitated by this compound in opioid-habituated subjects. |
Issue 2: Animal develops diarrhea.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive gut motility and secretion | Implement supportive care, including ensuring adequate hydration and monitoring electrolytes. | Diarrhea can lead to dehydration and electrolyte imbalances. Providing supportive care is crucial for animal welfare. |
| High dose of this compound | Titrate the dose of this compound to the lowest effective level. | Finding the minimal effective dose can help to reduce the incidence and severity of diarrhea while still achieving the desired therapeutic effect. |
| Underlying gut inflammation | If the model involves inflammation, consider co-administration of an anti-inflammatory agent. | In cases where an inflammatory component contributes to postoperative ileus, this compound alone may be less effective, and managing the inflammation could reduce overall gut distress. |
| Microbiome disruption | Consider the use of probiotics. | Probiotics can help restore the balance of gut microflora, which can be disrupted by diarrhea and may aid in recovery. |
Data on this compound Dosage and Effects in Animal Models
The following table summarizes dosage information from a key study in rats. It's important to note that optimal doses will vary based on the specific animal model, species, and experimental conditions.
| Animal Model | This compound Dose | Effect on Gastrointestinal Transit | Reference |
| Rat (Postoperative Ileus Model) | 1 and 3 mg/kg (by gavage) | Significantly reversed delayed GI transit when administered 45 minutes prior to surgery. | |
| Rat (Postoperative Ileus Model with Morphine) | 1 and 3 mg/kg (by gavage) | Significantly improved delayed GI transit when administered before surgery. |
Experimental Protocols
Protocol: Induction of Postoperative Ileus and this compound Administration in a Rat Model
This protocol is adapted from Fukuda et al., 2006.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Isoflurane anesthesia is administered.
-
Induction of Postoperative Ileus (POI):
-
A laparotomy is performed.
-
The intestine is gently manipulated to induce POI.
-
-
This compound Administration:
-
This compound is administered by gavage at a dose of 1 or 3 mg/kg.
-
Administration can occur either 45 minutes before surgery or immediately after surgery, depending on the experimental design.
-
-
Gastrointestinal Transit Measurement:
-
Immediately after surgery, 51Cr (a radioactive marker) is administered by gavage.
-
Three hours post-surgery, the rats are euthanized.
-
The gastrointestinal tract is excised and divided into segments.
-
The radioactivity in each segment is measured to calculate the geometric center (GC) of the 51Cr distribution, which serves as an index of gastrointestinal transit.
-
-
Optional Morphine Administration:
-
To model opioid-exacerbated POI, morphine (1 mg/kg) can be administered.
-
Visualizations
Signaling Pathway of this compound's Action
References
Best practices for long-term storage and stability of Alvimopan for research
This technical support center provides guidance on the best practices for the long-term storage and stability of Alvimopan for research purposes. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at 25°C (77°F), with excursions permitted between 15-30°C (59-86°F)[1][2]. To prevent degradation, it is crucial to store the compound in a tightly sealed container, protected from moisture and light.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has low solubility in aqueous solutions between pH 3.0 and 9.0 (<0.1 mg/mL)[1][2][3]. For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent, with a solubility of at least 100 mg/mL. When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO to minimize the impact of moisture. For long-term storage of stock solutions, one supplier suggests storing at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially in aqueous-based solutions or if the solubility limit is exceeded. If you observe precipitation, gentle warming and/or sonication can be used to aid in redissolving the compound. To avoid precipitation, ensure you are using an appropriate solvent and that the concentration is within the solubility limits for that solvent system.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis, particularly under acidic stress conditions. Studies have identified several degradation products when the compound is exposed to acidic environments. To minimize degradation, avoid prolonged exposure to strong acids and ensure proper storage conditions are maintained.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies are not extensively detailed in the provided search results, general best practices for handling chemical compounds, especially those with aromatic rings like this compound, include protection from light. Storing both solid compound and solutions in amber vials or in the dark is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that solid this compound and stock solutions have been stored according to the recommended conditions (see FAQ Q1 & Q2). Prepare fresh stock solutions if degradation is suspected. |
| Precipitation of this compound in the experimental media. | Confirm that the final concentration of this compound in your assay is below its solubility limit in the specific buffer or media used. Consider using a co-solvent if necessary, ensuring it does not interfere with the experiment. | |
| Difficulty dissolving this compound | Poor solubility in the chosen solvent. | This compound has very low aqueous solubility at neutral pH. Use DMSO for initial stock solutions. For aqueous buffers, consider adjusting the pH to be more acidic (pH 1.2) or basic (0.1 N NaOH) to improve solubility, if compatible with your experimental design. |
| Presence of moisture in the solvent. | Use anhydrous solvents, especially for long-term stock solutions, to prevent hydrolysis. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | This may indicate hydrolysis of this compound. Review the preparation and storage procedures to identify any potential exposure to acidic conditions or moisture. An experimental protocol for assessing purity is provided below. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent/Solution | Solubility |
| Water or buffered solutions (pH 3.0 - 9.0) | <0.1 mg/mL |
| Buffered solutions (pH 1.2) | 1 to 5 mg/mL |
| Aqueous 0.1 N sodium hydroxide | 10 to 25 mg/mL |
| DMSO | ≥ 100 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of an this compound sample and detecting potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Test Sample: Prepare the this compound research sample in the same manner as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and retention time for the this compound peak.
-
Inject the test sample solution and record the chromatogram.
-
Compare the chromatogram of the test sample to the standard. The presence of significant additional peaks may indicate impurities or degradation products. The retention time for this compound is expected to be around 6.66 minutes under these conditions.
Visualizations
References
Validation & Comparative
A Preclinical Comparative Analysis of Alvimopan and Methylnaltrexone for Opioid-Induced Gastrointestinal Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Alvimopan and methylnaltrexone, two peripherally acting mu-opioid receptor antagonists (PAMORAs), based on available preclinical data. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, supported by experimental evidence. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant preclinical models, and visualizes pertinent biological pathways and workflows.
Executive Summary
Data Presentation: In Vitro Pharmacology
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the in vitro pharmacological properties of this compound and methylnaltrexone.
Table 1: Opioid Receptor Binding Affinity
This table presents the binding affinities (pKi) of this compound, its active metabolite (ADL 08-0011), and methylnaltrexone for the human mu-opioid receptor. A higher pKi value indicates a higher binding affinity.
| Compound | Human Mu-Opioid Receptor pKi |
| This compound | 9.6[1] |
| ADL 08-0011 (this compound metabolite) | 9.6[1] |
| Methylnaltrexone | 8.0[1] |
Table 2: Functional Antagonist Potency
This table displays the functional antagonist potencies (pA2) of the compounds in antagonizing the mu-opioid agonist endomorphin-1. A higher pA2 value signifies greater antagonist potency.
| Compound | Functional Antagonist Potency (pA2) vs. Endomorphin-1 |
| This compound | 9.6[1] |
| ADL 08-0011 (this compound metabolite) | 9.4[1] |
| Methylnaltrexone | 7.6 |
Signaling Pathway and Mechanism of Action
This compound and methylnaltrexone exert their pharmacological effects by competitively antagonizing the mu-opioid receptor in the gastrointestinal tract. Opioids, by activating these receptors on enteric neurons, lead to a decrease in acetylcholine release, which in turn reduces gut motility and secretion, causing constipation. By blocking these peripheral mu-opioid receptors, this compound and methylnaltrexone inhibit these downstream effects of opioids, thereby restoring normal gastrointestinal function. Due to their chemical properties, both drugs have limited ability to cross the blood-brain barrier, thus preserving the central analgesic effects of opioids.
Signaling pathway of peripheral mu-opioid receptor antagonists.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and validation of findings.
Loperamide-Induced Constipation Model in Rats
This model is widely used to induce constipation and evaluate the efficacy of potential therapeutic agents.
Objective: To induce a state of constipation in rats that mimics the symptoms of opioid-induced constipation in humans.
Materials:
-
Male Wistar rats (200-250g)
-
Loperamide hydrochloride solution (1 mg/mL in 0.9% saline)
-
Vehicle (0.9% saline)
-
Test compounds (this compound, methylnaltrexone) or vehicle for treatment groups
-
Metabolic cages for fecal collection
-
Analytical balance
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.
-
Baseline Measurement: Record the normal fecal parameters (total number of pellets, total weight, and water content) for each rat for 24 hours before loperamide administration.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 5 mg/kg) subcutaneously or intraperitoneally to the rats. The control group receives an equivalent volume of saline.
-
Treatment Administration: At a specified time after loperamide administration (e.g., 30 minutes), administer the test compounds (this compound or methylnaltrexone at desired doses) or vehicle to the respective groups via oral gavage or subcutaneous injection.
-
Fecal Collection and Analysis: Collect fecal pellets for a defined period (e.g., 6 or 24 hours) after drug administration.
-
Endpoint Measurement: Measure the following parameters:
-
Total number of fecal pellets.
-
Total wet weight of the fecal pellets.
-
Fecal water content (calculated by subtracting the dry weight from the wet weight after drying the pellets in an oven at 60°C until a constant weight is achieved).
-
-
Data Analysis: Compare the fecal parameters of the treatment groups with the loperamide-only group and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Gastrointestinal Motility (Charcoal Meal) Test in Rats
This assay measures the transit of a non-absorbable marker through the small intestine to assess the prokinetic or anti-motility effects of a substance.
Objective: To quantify the rate of gastrointestinal transit in rats and to evaluate the ability of this compound and methylnaltrexone to reverse opioid-induced delay in transit.
Materials:
-
Male Wistar rats (200-250g)
-
Morphine sulfate solution (e.g., 10 mg/kg in 0.9% saline)
-
Test compounds (this compound, methylnaltrexone) or vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Dissection tools
-
Ruler
Procedure:
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Opioid Administration: Administer morphine sulfate subcutaneously to induce a delay in gastrointestinal transit. The control group receives saline.
-
Treatment Administration: Administer the test compounds (this compound or methylnaltrexone) or vehicle at a specified time before or after the opioid administration (e.g., 30 minutes after morphine).
-
Charcoal Meal Administration: At a defined time after the treatment (e.g., 30 minutes), administer the charcoal meal (e.g., 1 mL per 100g body weight) to each rat via oral gavage.
-
Euthanasia and Dissection: After a specific duration (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the rats.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum. Measure the total length of the small intestine.
-
Transit Distance: Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
Calculation: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Data Analysis: Compare the percentage of gastrointestinal transit among the different treatment groups using appropriate statistical methods.
Workflow for the loperamide-induced constipation model.
Discussion and Conclusion
The preclinical data robustly support the mechanism of action of both this compound and methylnaltrexone as peripherally acting mu-opioid receptor antagonists. In vitro evidence clearly indicates that this compound possesses a higher affinity and potency for the human mu-opioid receptor than methylnaltrexone. This suggests that, at a molecular level, this compound may be a more potent antagonist.
Both compounds have demonstrated efficacy in preclinical models of opioid-induced constipation and postoperative ileus. However, the absence of direct head-to-head in vivo comparative studies makes it difficult to definitively conclude on their relative efficacy and potency in a physiological setting. Such studies would be invaluable in further delineating the preclinical profiles of these two drugs.
Researchers and drug development professionals are encouraged to consider the differences in their in vitro pharmacological profiles when designing future preclinical and clinical studies. Further investigation into their comparative efficacy in various in vivo models of gastrointestinal dysfunction is warranted to provide a more complete picture of their therapeutic potential.
References
A Head-to-Head Comparison of Alvimopan and Naloxone on Gut Motility In Vivo
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Two Mu-Opioid Receptor Antagonists for Gut Motility Disorders
Opioid-induced gut dysfunction, encompassing postoperative ileus (POI) and opioid-induced constipation (OIC), presents a significant clinical challenge. The primary mechanism underlying these conditions is the activation of mu (µ)-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility. This guide provides a head-to-head comparison of two mu-opioid receptor antagonists, Alvimopan and Naloxone, focusing on their in vivo effects on gut motility, supported by experimental data.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Naloxone function by competitively binding to mu-opioid receptors, thereby blocking the inhibitory effects of opioids on gut motility. However, a key distinction lies in their site of action.
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[][2] Due to its large molecular size and zwitterionic nature, it has low oral bioavailability and does not cross the blood-brain barrier.[][2] This characteristic allows it to selectively target opioid receptors in the gastrointestinal tract without reversing the central analgesic effects of opioids.[2]
Naloxone , on the other hand, is a non-selective opioid antagonist that can cross the blood-brain barrier. While effective in antagonizing peripheral opioid effects on the gut, its central action can lead to the undesirable reversal of opioid-induced analgesia and may precipitate withdrawal symptoms in opioid-dependent individuals.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound and Naloxone on gut motility based on available preclinical and clinical data.
Table 1: Preclinical Head-to-Head Comparison in Rodent Models
| Parameter | Opioid Challenge | This compound | Naloxone | Key Finding | Citation |
| Reversal of Morphine-Induced Inhibition of GI Transit | Morphine | Effective in reversing inhibition | Effective in reversing inhibition | At doses maximally reversing GI transit inhibition, only Naloxone reversed central analgesia. | |
| Effect on Postoperative Ileus (POI) Model | Intestinal Manipulation + Morphine | Significantly improved delayed GI transit | Not reported in direct comparison | This compound's effect was more pronounced when administered before surgery. |
Table 2: Clinical Data for this compound in Postoperative Ileus
| Endpoint | This compound Dose | Placebo | Result | Citation |
| Time to First Bowel Movement | 1 mg (single dose) | 21 hours | 3 hours (p < 0.001) | |
| Mean Weekly Frequency of Spontaneous Bowel Movements | 1 mg twice daily | Baseline | +2.52 (p < 0.001) | |
| Time to Recovery of GI Function (Bowel Resection) | 12 mg twice daily | Placebo | Accelerated by a mean of 22 hours (p < 0.001) | |
| Time to Hospital Discharge Order Written (Bowel Resection) | 12 mg twice daily | Placebo | Accelerated by a mean of 20 hours (p = 0.003) |
Table 3: Clinical Data for Oral Naloxone in Opioid-Induced Constipation
| Endpoint | Naloxone Dose | Control/Placebo | Result | Citation |
| Mean Number of Days with Laxation (6-day period) | 17.5 mg/day (mean) | 2.1 days | 3.5 days (p < 0.01) | |
| Mean Number of Days with Laxative Medication (6-day period) | 17.5 mg/day (mean) | 6 days | 3.8 days (p < 0.01) | |
| Improvement in Bowel Frequency | 2 mg or 4 mg three times daily | Placebo | All patients on naloxone showed some improvement. | |
| Reversal of Analgesia | 2 mg or 4 mg three times daily | Placebo | Occurred in 3 out of 9 patients receiving naloxone. |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited are provided below.
Whole Gut Transit Time Assay (Rodent Model)
This protocol is a standard method for assessing in vivo gastrointestinal motility.
Objective: To measure the time required for a non-absorbable marker to travel the entire length of the gastrointestinal tract.
Materials:
-
Carmine red dye (6% w/v) in 0.5% methylcellulose.
-
Oral gavage needles.
-
Clean cages with no bedding.
Procedure:
-
Animal Preparation: Mice or rats are fasted for a standardized period (e.g., 4-6 hours) with free access to water to ensure an empty stomach.
-
Marker Administration: A precise volume of the carmine red solution (e.g., 150 µL for mice) is administered via oral gavage. The time of administration is recorded.
-
Housing and Observation: Animals are individually housed in clean cages without bedding to facilitate the observation of fecal pellets.
-
Data Collection: The cages are checked at regular intervals (e.g., every 10-15 minutes) for the appearance of the first red-colored fecal pellet. The time from gavage to the expulsion of the first red pellet is recorded as the whole gut transit time.
-
Drug Administration: Test compounds (this compound, Naloxone, or vehicle) are typically administered at a specified time before the carmine red gavage, according to the study design.
Postoperative Ileus Model (Rodent)
This model simulates the clinical condition of postoperative ileus to evaluate the efficacy of therapeutic agents.
Objective: To induce a state of delayed gastrointestinal transit through surgical manipulation and assess the effects of this compound and Naloxone.
Procedure:
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated for a standardized period (e.g., gently rubbing between thumb and forefinger).
-
Wound Closure: The abdominal wall and skin are closed in layers.
-
Drug and Opioid Administration: this compound, Naloxone, or vehicle is administered before or after surgery. An opioid agonist (e.g., morphine) can be administered postoperatively to mimic clinical pain management and its exacerbating effect on ileus.
-
Transit Measurement: At a predetermined time after surgery (e.g., 24 hours), gastrointestinal transit is measured using a marker-based method, such as the administration of a fluorescently labeled dextran or radiolabeled chromium (⁵¹Cr) followed by the assessment of its distribution along the GI tract.
Comparative Analysis of Mechanism and Efficacy
The fundamental difference in the in vivo performance of this compound and Naloxone on gut motility stems from their pharmacokinetic properties.
This compound's peripheral restriction is its key therapeutic advantage. By selectively targeting the mu-opioid receptors in the gut, it effectively counteracts the constipating effects of opioids without compromising their pain-relieving properties. This makes it particularly suitable for the management of postoperative ileus, where maintaining adequate analgesia is crucial.
Naloxone's ability to cross the blood-brain barrier, while beneficial for reversing opioid overdose, is a significant drawback when the goal is to solely address opioid-induced gut dysfunction. The risk of reversing analgesia and inducing withdrawal symptoms limits its clinical utility for this indication, especially in patients on chronic opioid therapy for pain management. While oral formulations of naloxone have been investigated to minimize systemic effects through first-pass metabolism, the risk of central effects is not entirely eliminated, as evidenced by clinical data.
Conclusion
In a head-to-head comparison for the specific purpose of improving gut motility in the presence of opioids, this compound demonstrates a superior pharmacological profile to Naloxone. Its peripheral selectivity allows for a targeted approach to restoring gastrointestinal function without interfering with central opioid analgesia. While both agents can reverse opioid-induced gut stasis in preclinical models, this compound's clinical development and data strongly support its use in postoperative ileus. Naloxone, while effective at the gut level, carries the significant clinical liability of central nervous system effects, making it a less desirable option for managing opioid-induced gut motility disorders in patients requiring ongoing pain management. Future research and drug development in this area will likely continue to focus on peripherally restricted opioid antagonists with improved efficacy and safety profiles.
References
Unraveling Alvimopan's Mechanism of Action: A Comparative Guide Using Knockout Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive new guide details the validation of Alvimopan's mechanism of action through the use of knockout animal models, providing researchers, scientists, and drug development professionals with critical comparative data and experimental insights. This guide elucidates how targeted genetic deletion of the mu-opioid receptor confirms this compound as a peripherally acting mu-opioid receptor antagonist (PAMORA), offering a clear framework for understanding its therapeutic effects in postoperative ileus and opioid-induced bowel dysfunction.
This compound functions by selectively blocking mu-opioid receptors in the gastrointestinal tract.[1][2][3][] This targeted antagonism inhibits the downstream signaling pathways that cause a decrease in gastrointestinal motility, a common side effect of opioid analgesics.[2] Due to its specific peripheral action, this compound does not interfere with the central analgesic effects of opioids, making it a valuable therapeutic agent.
The Decisive Role of Knockout Models
To unequivocally validate that the mu-opioid receptor is the specific target of this compound, studies utilizing knockout (KO) animal models, particularly mice lacking the gene for the mu-opioid receptor (Oprm1), have been instrumental. These models provide a definitive biological system to test the drug's specificity. In such studies, the physiological effects of this compound are compared between wild-type animals and their KO littermates. The absence of a pharmacological response to this compound in KO mice, in contrast to the expected response in wild-type animals, provides unequivocal evidence of its on-target activity.
Comparative Efficacy and Specificity
Clinical and preclinical studies have consistently demonstrated this compound's efficacy in accelerating gastrointestinal recovery following surgery. When compared to other peripherally acting mu-opioid receptor antagonists, such as methylnaltrexone, this compound has shown distinct properties. While both aim to mitigate the peripheral side effects of opioids, differences in their pharmacokinetic and pharmacodynamic profiles can influence their clinical application.
The following table summarizes key quantitative data from comparative studies:
| Parameter | This compound | Methylnaltrexone | Placebo |
| Mu-Opioid Receptor Binding Affinity (Ki) | 0.4–0.8 nmol/L | Not explicitly stated in provided abstracts | N/A |
| Time to First Bowel Movement (Post-op) | Accelerated by 15-22 hours | Data not available for direct comparison in POI | Baseline |
| Time to Hospital Discharge Order Written | Accelerated by 20 hours (12mg dose) | Data not available for direct comparison in POI | Baseline |
| Effect on GI Transit in Animal Models | Significantly reversed delayed transit | Inactive under similar experimental conditions | Delayed transit |
Experimental Protocols
Validating this compound's Mechanism Using Mu-Opioid Receptor Knockout Mice
A representative experimental protocol to validate this compound's mechanism of action using knockout animal models is as follows:
-
Animal Subjects: Adult male and female wild-type and mu-opioid receptor knockout (Oprm1-/-) mice on a C57BL/6 background are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Gastrointestinal Transit Delay: A non-absorbable marker, such as carmine red (5% in 0.5% methylcellulose), is administered orally to the mice. Immediately after, mice are treated with an opioid agonist (e.g., morphine, 5 mg/kg, subcutaneous) to induce a delay in gastrointestinal transit.
-
Drug Administration: A cohort of both wild-type and knockout mice receives this compound (e.g., 1-10 mg/kg, oral gavage) 30 minutes prior to the administration of the opioid agonist. A control group for each genotype receives a vehicle (placebo).
-
Measurement of Gastrointestinal Transit: At a predetermined time point after the administration of the carmine red marker (e.g., 60 minutes), the animals are euthanized. The entire gastrointestinal tract, from the stomach to the distal colon, is carefully excised. The distance traveled by the carmine red marker is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The gastrointestinal transit times are compared between the different experimental groups (wild-type + vehicle, wild-type + this compound, knockout + vehicle, knockout + this compound). Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the differences observed. The expected outcome is that this compound will significantly reverse the opioid-induced delay in gastrointestinal transit in wild-type mice but will have no effect in the mu-opioid receptor knockout mice.
Visualizing the Mechanism and Experimental Logic
To further clarify the concepts, the following diagrams illustrate this compound's signaling pathway and the experimental workflow for its validation.
Caption: this compound's mechanism of action.
References
Alvimopan's Binding Kinetics: A Comparative Analysis with Other Peripherally Acting Mu-Opioid Receptor Antagonists
A deep dive into the binding characteristics of Alvimopan compared to Methylnaltrexone and Naloxegol reveals key differences in their interaction with the mu-opioid receptor, offering insights into their clinical profiles. This guide provides a comparative study of their binding kinetics, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound, a peripherally acting mu-opioid receptor antagonist (PAMORA), is distinguished by its prolonged duration of action, a characteristic that is intrinsically linked to its binding kinetics at the receptor level. A comparative analysis with other PAMORAs, such as Methylnaltrexone and Naloxegol, highlights the unique molecular interactions that govern their pharmacological effects.
Comparative Binding Kinetics
The binding of a drug to its receptor is a dynamic process characterized by an association rate constant (Kon), a dissociation rate constant (Koff), and the equilibrium dissociation constant (KD), which is the ratio of Koff to Kon (KD = Koff/Kon). A lower KD value indicates a higher binding affinity. The inhibitory constant (Ki) is another measure of binding affinity, conceptually similar to KD.
A key finding is that this compound exhibits a significantly slower dissociation rate from the mu-opioid receptor compared to other shorter-acting antagonists[1]. This prolonged receptor occupancy is a critical factor contributing to its long duration of action.
| Compound | Association Rate (Kon) (M⁻¹min⁻¹) | Dissociation Rate (Koff) (min⁻¹) | Dissociation Half-Life (t₁/₂) (min) | Equilibrium Dissociation Constant (KD) (nM) | Inhibitory Constant (Ki) (nM) |
| This compound | Data not available | ~0.0156 - 0.0231 | 30 - 44[1] | Data not available | Data not available |
| Methylnaltrexone | Data not available | ~1.506 | 0.46[1] | Data not available | 22.1[2] |
| Naloxegol | Data not available | Data not available | Data not available | Data not available | 7.42[3] |
Note: The dissociation rate (Koff) for this compound and Methylnaltrexone was calculated from the reported dissociation half-life (t₁/₂) using the formula: Koff = ln(2) / t₁/₂.
Experimental Protocols
The determination of these binding kinetics relies on established in vitro assays. The two primary methods employed are radioligand binding assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay (Competitive)
This widely used technique is instrumental in determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu-opioid receptor.
-
Radioligand: A high-affinity radiolabeled opioid antagonist, such as [³H]naloxone or [³H]diprenorphine.
-
Test Compounds: this compound, Methylnaltrexone, Naloxegol.
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Kinetic Radioligand Binding Assays (Association and Dissociation)
To determine the association (Kon) and dissociation (Koff) rates, modifications of the radioligand binding assay are used.
-
Association (Kon): A fixed concentration of radioligand is added to the receptor preparation, and the amount of specific binding is measured at various time points until equilibrium is reached. The association rate is determined by fitting the data to a kinetic binding model.
-
Dissociation (Koff): The receptor and radioligand are allowed to reach equilibrium. Then, an excess of a non-radiolabeled antagonist is added to prevent re-association of the radioligand. The decrease in specific binding is measured over time, and the dissociation rate is calculated from the decay curve.
Signaling Pathways and Experimental Workflows
The binding of these antagonists to the mu-opioid receptor blocks the downstream signaling cascade typically initiated by opioid agonists.
Caption: Mu-Opioid Receptor Signaling Pathway.
References
- 1. [(3)H]this compound binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Deconstructing the Clinical Trial Designs of Alvimopan and Other PAMORAs
For researchers, scientists, and drug development professionals, a critical analysis of clinical trial design is paramount to understanding the therapeutic landscape of any drug class. This guide provides a systematic review and comparison of the clinical trial methodologies for Alvimopan and other peripherally acting mu-opioid receptor antagonists (PAMORAs), including Methylnaltrexone, Naloxegol, and Naldemedine. By dissecting the experimental protocols and presenting key quantitative data, this document aims to offer a clear and objective comparison to inform future research and development in the management of opioid-induced gastrointestinal side effects.
Peripherally acting mu-opioid receptor antagonists (PAMORAs) are a class of drugs designed to mitigate the gastrointestinal side effects of opioids, such as postoperative ileus (POI) and opioid-induced constipation (OIC), without compromising their central analgesic effects.[1] This is achieved by selectively blocking mu-opioid receptors in the gut.[1] this compound is primarily indicated for the management of POI, while Methylnaltrexone, Naloxegol, and Naldemedine are approved for the treatment of OIC.[2][3][4] The divergent indications are reflected in their respective clinical trial designs, which are tailored to capture clinically meaningful endpoints for each condition.
Comparative Analysis of Key Phase III Clinical Trial Designs
The foundation of regulatory approval for these PAMORAs rests on robust data from Phase III clinical trials. While all share the common thread of being randomized, double-blind, and placebo-controlled, their designs diverge in patient populations, interventions, and primary outcomes, as detailed below.
Table 1: Overview of Key Phase III Clinical Trial Designs for this compound and Other PAMORAs
| Parameter | This compound (for POI) | Methylnaltrexone (for OIC) | Naloxegol (for OIC) | Naldemedine (for OIC) |
| Key Trials | Pooled analysis of Phase III trials (e.g., NCT00104791) | MOTION, Study 302 (NCT00402038) | KODIAC-04 (NCT01309841), KODIAC-05 (NCT01323790) | COMPOSE-I (NCT01965158), COMPOSE-II (NCT01993940) |
| Patient Population | Adults undergoing partial large or small bowel resection with primary anastomosis. | Adults with advanced illness or chronic non-cancer pain experiencing OIC. | Adults with chronic non-cancer pain and OIC. | Adults with chronic non-cancer pain and OIC. |
| Primary Indication | Postoperative Ileus (POI) | Opioid-Induced Constipation (OIC) | Opioid-Induced Constipation (OIC) | Opioid-Induced Constipation (OIC) |
| Dosage Regimen | 12 mg orally administered 30 minutes to 5 hours before surgery and twice daily thereafter until hospital discharge (max 7 days or 15 doses). | Subcutaneous injection (e.g., 0.15 mg/kg) every other day or oral tablets (e.g., 150, 300, or 450 mg) once daily. | 12.5 mg or 25 mg orally once daily. | 0.2 mg orally once daily. |
| Primary Endpoint | Time to recovery of gastrointestinal function (composite of first bowel movement and tolerance of solid food - "GI-2 recovery"). | Proportion of patients with a rescue-free bowel movement within 4 hours of the first dose. | Percentage of responders over 12 weeks of treatment (≥3 spontaneous bowel movements (SBMs)/week and an increase of ≥1 SBM/week from baseline for a specified duration). | Proportion of responders over 12 weeks of treatment (≥3 SBMs/week and an increase of ≥1 SBM/week from baseline for a specified duration). |
Detailed Experimental Protocols
A deeper dive into the methodologies of these key trials reveals the nuances in patient selection and endpoint definitions, which are critical for interpreting their outcomes.
This compound for Postoperative Ileus
-
Inclusion Criteria: Adult patients undergoing partial bowel resection with primary anastomosis via laparotomy and scheduled to receive intravenous, opioid-based, patient-controlled analgesia.
-
Exclusion Criteria: Patients who had taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery, had severe hepatic or end-stage renal disease, or were diagnosed with a complete bowel obstruction preoperatively.
-
Primary Endpoint Definition - "GI-2 Recovery": This composite endpoint is defined as the toleration of solid food and the first bowel movement. Some trials also used "GI-3 recovery," which included the toleration of solid food and either the first flatus or first bowel movement.
-
Statistical Analysis: The time-to-event endpoints, such as GI recovery and hospital discharge, were typically analyzed using Cox proportional hazards models.
Methylnaltrexone for Opioid-Induced Constipation
-
Inclusion Criteria: Patients with advanced medical illness (e.g., incurable cancer, end-stage AIDS) with a life expectancy of at least one month, receiving stable opioid doses. For chronic non-cancer pain trials, adults receiving opioid doses of ≥ 50 mg/day oral morphine equivalents with OIC were included.
-
Primary Endpoint Definition - "Rescue-Free Bowel Movement (RFBM)": A bowel movement that occurs without the use of a rescue laxative within the preceding 24 hours.
-
Key Trial Protocol (MOTION Trial for ICU patients): This multi-center, double-blind, randomized, placebo-controlled trial investigated whether intravenous methylnaltrexone alleviates OIC in critically ill, mechanically ventilated adult ICU patients who were constipated despite regular laxative use. The primary outcome was the time to significant rescue-free laxation.
Naloxegol for Opioid-Induced Constipation
-
Inclusion Criteria (KODIAC-04 & -05): Outpatients with non-cancer pain and OIC, defined as <3 spontaneous bowel movements (SBMs) per week with associated symptoms.
-
Primary Endpoint Definition - "Responder": A patient who has ≥3 SBMs per week and an increase from baseline of ≥1 SBM for at least 9 out of the 12 weeks of the study, including at least 3 of the final 4 weeks. A spontaneous bowel movement (SBM) is defined as a bowel movement that occurs without the use of rescue medication in the preceding 24 hours.
-
Statistical Analysis Plan: The primary efficacy analysis was performed on the intention-to-treat population.
Naldemedine for Opioid-Induced Constipation
-
Inclusion Criteria (COMPOSE-I & -II): Adults aged 18-80 years with chronic non-cancer pain, on a stable opioid regimen (≥30 mg morphine equivalent daily for ≥1 month), and who were not using laxatives. During a 14-day screening period, patients had to have ≤4 SBMs and ≤3 SBMs in any 7-day period, with OIC symptoms in ≥25% of bowel movements.
-
Primary Endpoint Definition - "Responder": A patient having at least three SBMs per week with an increase from baseline of at least one SBM per week for at least 9 of the 12-week treatment period, including at least three of the last 4 weeks. A spontaneous bowel movement (SBM) was defined as a bowel movement that occurred without rescue laxative use in the preceding 24 hours. A complete SBM (CSBM) was an SBM with a self-reported feeling of complete evacuation.
-
Statistical Analysis: The proportion of responders was compared between the naldemedine and placebo groups using the Cochran–Mantel–Haenszel test.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of these PAMORAs.
Table 2: Efficacy Outcomes of Key Phase III Clinical Trials
| Drug | Trial(s) | Primary Efficacy Outcome | Result | p-value |
| This compound | Pooled Phase III | Hazard Ratio for GI-2 Recovery (12 mg dose) | 1.5 | <0.001 |
| Median Time to Hospital Discharge Order Written (12 mg dose) | Reduced by ~18 hours vs. placebo | <0.001 | ||
| Methylnaltrexone | Study 302 (SC) | % Patients with RFBM within 4h of 1st dose | 48% vs. 15% (placebo) | <0.001 |
| Oral Formulation Trial | % Responders (450 mg dose) | 51.5% vs. 38.3% (placebo) | 0.005 | |
| Naloxegol | KODIAC-04 (25 mg) | % Responders | 44% vs. 29% (placebo) | 0.001 |
| KODIAC-05 (25 mg) | % Responders | 40% vs. 29% (placebo) | 0.021 | |
| Naldemedine | COMPOSE-I | % Responders | 47.6% vs. 34.6% (placebo) | 0.002 |
| COMPOSE-II | % Responders | 52.5% vs. 33.6% (placebo) | <0.0001 |
Table 3: Common Adverse Events Reported in Key Phase III Clinical Trials
| Drug | Common Adverse Events (> Placebo) |
| This compound | Generally well-tolerated with an adverse event profile similar to placebo in short-term use. |
| Methylnaltrexone | Abdominal pain, flatulence, nausea. |
| Naloxegol | Abdominal pain, diarrhea, nausea, headache, flatulence. |
| Naldemedine | Abdominal pain, diarrhea. |
Signaling Pathways and Experimental Workflows
PAMORA Mechanism of Action
Opioids exert their effects by binding to mu-opioid receptors, which are G-protein coupled receptors, in the enteric nervous system. This activation leads to the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, and the activation of K+ channels, ultimately suppressing neuronal activity and neurotransmitter release. This results in decreased gut motility and secretion, leading to constipation. PAMORAs competitively antagonize the binding of opioids to these peripheral mu-opioid receptors, thereby reversing these effects without crossing the blood-brain barrier and interfering with central analgesia.
Representative Clinical Trial Workflow for OIC
The clinical trials for PAMORAs in OIC generally follow a similar workflow, from patient screening to data analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxegol for opioid-induced constipation in patients with noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Alvimopan's safety profile against other peripheral opioid antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Alvimopan against other peripherally acting mu-opioid receptor antagonists (PAMORAs), including Methylnaltrexone, Naloxegol, and Naldemedine. The information is supported by data from clinical trials to assist researchers and drug development professionals in making informed decisions.
Introduction to Peripheral Opioid Antagonists
Opioid analgesics are critical for pain management but frequently induce debilitating side effects, most notably opioid-induced constipation (OIC) and postoperative ileus (POI). These conditions arise from the activation of mu-opioid receptors in the gastrointestinal tract. Peripherally acting mu-opioid receptor antagonists (PAMORAs) are designed to mitigate these adverse effects by selectively blocking these peripheral receptors without compromising the central analgesic effects of opioids. This guide focuses on the comparative safety of four prominent PAMORAs: this compound, Methylnaltrexone, Naloxegol, and Naldemedine.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common and serious adverse events associated with this compound and other PAMORAs based on data from placebo-controlled clinical trials.
Table 1: Incidence of Common Adverse Events (%)
| Adverse Event | This compound (12 mg) | Placebo (this compound Trials) | Methylnaltrexone (oral) | Placebo (Methylnaltrexone Trials) | Naloxegol (25 mg) | Placebo (Naloxegol Trials) | Naldemedine (0.2 mg) | Placebo (Naldemedine Trials) |
| Gastrointestinal | ||||||||
| Abdominal Pain | - | - | 8.0 | 8.5 | 17.8 | 3.3 | 8 | 3.1 |
| Nausea | 51.1 | 60.2 | 6.8 | 9.0 | 9.4 | 4.1 | 4 | - |
| Diarrhea | - | - | 6.0 | 3.5 | 12.9 | 5.9 | 7 | 5.3 |
| Vomiting | - | - | - | - | 5 | - | 3 | 3.1 |
| Flatulence | 8.7[1] | 7.7[1] | - | - | 6.9 | 1.1 | - | - |
| Dyspepsia | 5.9[1] | 4.8[1] | - | - | - | - | - | - |
| Constipation | 9.7[1] | 7.6 | - | - | - | - | - | - |
| Nervous System | ||||||||
| Headache | - | - | - | - | 9.0 | 4.8 | - | - |
| Other | ||||||||
| Anemia | 5.4 | 5.4 | - | - | - | - | - | - |
| Hypokalemia | 6.9 | 7.5 | - | - | - | - | - | - |
| Back Pain | 3.4 | 2.6 | - | - | - | - | - | - |
| Urinary Retention | 3.5 | 2.3 | - | - | - | - | - | - |
Note: Data is compiled from various clinical trials and may not be directly comparable due to differences in study populations and methodologies. Dashes indicate that data was not prominently reported in the reviewed sources.
Table 2: Serious Adverse Events and Contraindications
| Drug | Serious Adverse Events of Note | Contraindications |
| This compound | Potential risk of myocardial infarction with long-term use. | Patients who have taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to initiation. Known or suspected gastrointestinal obstruction. |
| Methylnaltrexone | Gastrointestinal perforation (rare). | Known or suspected mechanical gastrointestinal obstruction and patients at increased risk of recurrent obstruction. |
| Naloxegol | Gastrointestinal perforation (rare). | Known or suspected gastrointestinal obstruction. Concomitant use with strong CYP3A4 inhibitors. |
| Naldemedine | Gastrointestinal perforation (rare). | Known or suspected gastrointestinal obstruction or patients at increased risk of recurrent obstruction. |
Experimental Protocols
Below are summaries of the methodologies employed in key clinical trials that evaluated the safety of these PAMORAs.
This compound: Postoperative Ileus Phase III Trials
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Patients undergoing partial large or small bowel resection surgery with primary anastomosis.
-
Inclusion/Exclusion Criteria: Key exclusion criteria included patients who had taken opioids for more than 7 consecutive days immediately prior to the study, those with complete bowel obstruction, or those expected to receive epidural opioids.
-
Dosage and Administration: this compound 12 mg or placebo administered orally 30 minutes to 5 hours before surgery, followed by twice-daily administration until hospital discharge or for a maximum of 7 days (up to 15 doses).
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), clinical laboratory tests (serum chemistry, hematology), vital signs, and electrocardiograms.
Methylnaltrexone: Oral Formulation Phase III Trial for OIC
-
Study Design: International, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with chronic non-cancer pain experiencing opioid-induced constipation.
-
Inclusion/Exclusion Criteria: Adults with chronic non-cancer pain receiving opioid doses of ≥ 50 mg/day oral morphine equivalents with confirmed OIC.
-
Dosage and Administration: Patients were randomized to receive oral methylnaltrexone (150, 300, or 450 mg) or placebo once daily for 4 weeks, followed by as-needed dosing for 8 weeks.
-
Safety Assessments: Evaluation of adverse events, clinical laboratory parameters, vital signs, and electrocardiography.
Naloxegol: KODIAC-04 & KODIAC-05 Phase III Trials for OIC
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled, 12-week trials.
-
Patient Population: Adult patients with non-cancer pain and opioid-induced constipation.
-
Inclusion/Exclusion Criteria: Patients on a stable opioid regimen (30-1,000 morphine milligram equivalents/day) with OIC, defined as <3 spontaneous bowel movements (SBMs) per week.
-
Dosage and Administration: Patients were randomized to receive naloxegol 12.5 mg, 25 mg, or placebo once daily for 12 weeks.
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and cardiovascular events. Pain scores and daily opioid doses were also monitored to assess for any impact on central analgesia.
Naldemedine: COMPOSE-1 & COMPOSE-2 Phase III Trials for OIC
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled, 12-week, parallel-group trials.
-
Patient Population: Adult patients with chronic non-cancer pain and OIC who were not using laxatives.
-
Inclusion/Exclusion Criteria: Eligible patients were aged 18-80 years, on a stable opioid regimen (≥30 mg morphine equivalent daily) for at least 1 month, and had confirmed OIC.
-
Dosage and Administration: Patients were randomized to receive oral naldemedine 0.2 mg or a matching placebo once daily for 12 weeks.
-
Safety Assessments: Safety was assessed by monitoring treatment-emergent adverse events, serious adverse events, vital signs, and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling in the Gut
The primary mechanism of action for PAMORAs is the competitive antagonism of the mu-opioid receptor in the gastrointestinal tract. The binding of opioids to these receptors initiates a signaling cascade that leads to decreased gut motility and secretion.
References
Differential Effects of Alvimopan and its Active Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Alvimopan, a peripherally acting mu-opioid receptor antagonist, and its primary active metabolite, ADL 08-0011. The data presented herein is intended to elucidate the distinct and overlapping effects of these two compounds, offering valuable insights for ongoing research and drug development in gastroenterology and pain management.
Introduction
This compound is a selective antagonist of the µ-opioid receptor, primarily used to accelerate the recovery of gastrointestinal function following surgery.[1][2] Its action is largely restricted to the periphery, thereby avoiding the reversal of centrally-mediated opioid analgesia.[3][4] Following oral administration, this compound is metabolized by the intestinal microflora through amide hydrolysis to form its active metabolite, ADL 08-0011.[3] This guide dissects the pharmacological nuances between the parent drug and its metabolite, focusing on their receptor binding affinity, functional activity, and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its active metabolite, ADL 08-0011, providing a direct comparison of their in vitro and in vivo properties.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| This compound | µ (mu) | 0.44 | |
| δ (delta) | 10.0 | ||
| κ (kappa) | 99.6 | ||
| ADL 08-0011 | µ (mu) | 0.25 - 0.81 | |
| δ (delta) | 16.0 - 110 | ||
| κ (kappa) | 32.0 - 290 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value | Source |
| This compound | Guinea Pig Ileum | pA₂ | 9.6 | |
| [³⁵S]GTPγS Binding | Intrinsic Activity | Negative | ||
| ADL 08-0011 | Guinea Pig Ileum | pA₂ | 9.4 | |
| [³⁵S]GTPγS Binding | Intrinsic Activity | Negative |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | ADL 08-0011 | Source |
| Oral Bioavailability | ~6% | Systemically absorbed after formation in the gut | |
| Protein Binding | 80-90% | ~94% | |
| Metabolism | Hydrolysis by gut microflora | Further minor metabolism | |
| Elimination Half-life | 10-17 hours | 10-18 hours | |
| Peak Plasma Concentration (Tmax) | ~2 hours | ~36 hours |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental procedures used to characterize these compounds.
Caption: Mu-Opioid Receptor Antagonism by this compound/ADL 08-0011.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Guinea Pig Ileum Functional Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays.
Radioligand Binding Assay for Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human µ, δ, or κ opioid receptors.
-
Radioligand: A tritiated opioid ligand with high affinity for the receptor of interest (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors).
-
Test Compounds: this compound and ADL 08-0011 dissolved in an appropriate solvent.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or ADL 08-0011) are incubated together in the assay buffer. A set of wells containing only membranes and radioligand serves as the total binding control, while another set with an excess of a non-radiolabeled universal opioid antagonist (e.g., naloxone) is used to determine non-specific binding.
-
Equilibration: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to stimulate G-protein activation by a G-protein coupled receptor (GPCR), such as the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A known µ-opioid receptor agonist (e.g., DAMGO).
-
Test Compounds: this compound and ADL 08-0011.
-
Assay Buffer: Containing MgCl₂, NaCl, and GDP.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound (this compound or ADL 08-0011) and a fixed concentration of an agonist in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Separation: The reaction is terminated by rapid filtration, and the bound [³⁵S]GTPγS is separated from the free form.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: For antagonists, the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. A negative intrinsic activity indicates that the compound does not activate the G-protein itself but rather blocks the action of an agonist.
Guinea Pig Ileum Contractility Assay
This ex vivo assay assesses the functional antagonism of a compound by measuring its ability to reverse the inhibitory effect of an opioid agonist on the electrically stimulated contractions of the guinea pig ileum.
Materials:
-
Tissue: Freshly isolated segments of the guinea pig ileum.
-
Organ Bath: A temperature-controlled chamber with physiological salt solution (e.g., Krebs solution) and electrodes for electrical stimulation.
-
Opioid Agonist: e.g., endomorphin-1 or morphine.
-
Test Compounds: this compound and ADL 08-0011.
-
Data Acquisition System: To record muscle contractions.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.
-
Agonist Effect: An opioid agonist is added to the bath, which inhibits the twitch response.
-
Antagonist Addition: Increasing concentrations of the test compound (this compound or ADL 08-0011) are added in the continued presence of the agonist.
-
Measurement: The reversal of the agonist-induced inhibition of contractions by the antagonist is recorded.
-
Data Analysis: The antagonist potency is determined by constructing a Schild plot, from which the pA₂ value is calculated. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Preclinical Pharmacokinetic Study
This type of study determines the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in an animal model.
Procedure:
-
Animal Model: Typically, rats or mice are used.
-
Drug Administration: The test compound is administered orally (gavage) and intravenously to different groups of animals.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the parent drug and its metabolite(s) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life are calculated using non-compartmental analysis. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from intravenous administration.
Discussion of Differential Effects
Binding Affinity and Functional Activity: Both this compound and its active metabolite, ADL 08-0011, are potent and selective antagonists of the µ-opioid receptor. The binding affinity (Ki) of both compounds for the µ-opioid receptor is in the sub-nanomolar range, indicating a strong interaction. Their selectivity for the µ-receptor over δ- and κ-receptors is also evident from the significantly higher Ki values for the latter two.
Functionally, both compounds exhibit antagonist properties with no measurable agonist activity, as demonstrated by their negative intrinsic activity in [³⁵S]GTPγS binding assays. The pA₂ values obtained from the guinea pig ileum assay further confirm their potent antagonist activity at the µ-opioid receptor, with both compounds showing comparable potency in this functional model.
Pharmacokinetics and Metabolism: The primary differentiator between this compound and ADL 08-0011 lies in their pharmacokinetic profiles. This compound has low oral bioavailability, which confines its primary site of action to the gastrointestinal tract. It is not significantly absorbed into the systemic circulation as the parent drug. Instead, it is metabolized by the gut microflora to ADL 08-0011, which is then absorbed.
This delayed formation and subsequent absorption of ADL 08-0011 are reflected in its much later Tmax compared to the parent drug when administered orally. Both compounds have a similar and relatively long elimination half-life. The high protein binding of both this compound and ADL 08-0011 limits their distribution.
Conclusion
This compound and its active metabolite, ADL 08-0011, are both potent and selective peripherally acting µ-opioid receptor antagonists. Their primary pharmacological difference is not in their direct interaction with the µ-opioid receptor, where they exhibit comparable high affinity and antagonist activity, but rather in their pharmacokinetic pathway. This compound acts as a prodrug that is locally activated in the gut to form the systemically available ADL 08-0011. This unique metabolic activation and pharmacokinetic profile are crucial to its clinical efficacy in managing postoperative ileus while minimizing central nervous system effects. Understanding these differential effects is paramount for the design of future peripherally acting opioid receptor antagonists and for optimizing their therapeutic application.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
